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  • Product: 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
  • CAS: 439097-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Pictilisib (GDC-0941), a Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Pictilisib, also known as GDC-0941, is a potent and selective, orally bioavailable small molecule inhibitor of Class I phosphoinositide 3-kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pictilisib, also known as GDC-0941, is a potent and selective, orally bioavailable small molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and motility. Its dysregulation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3][4] Pictilisib has been the subject of numerous preclinical studies and has advanced into clinical trials for the treatment of various solid tumors.[1][5] This guide provides a comprehensive overview of the chemical structure, physical properties, and key biological activities of Pictilisib, along with relevant experimental protocols for its investigation.

Chemical Identity and Structure

Pictilisib is a thienopyrimidine derivative with a complex molecular architecture.[4][5] Its systematic IUPAC name is 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine.[5]

Chemical Structure:

Caption: Chemical structure of Pictilisib (GDC-0941).

Table 1: Chemical Identifiers for Pictilisib (GDC-0941)

IdentifierValueSource
CAS Number 957054-30-7[1][2][6]
Synonyms GDC-0941, Pictilisib, Pictrelisib[2][5]
Molecular Formula C23H27N7O3S2[1][2][6]
Molecular Weight 513.6 g/mol [1][2][5]
IUPAC Name 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine[5]
InChI InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)[2][5]
InChIKey LHNIIDJUOCFXAP-UHFFFAOYSA-N[2][5]
SMILES CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6[5][6]

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Pictilisib (GDC-0941)

PropertyValueSource
Appearance White to off-white crystalline solid[1][2][6]
Purity >98% (HPLC)[1]
Solubility Soluble in DMSO (up to 100 mM)[1]
Slightly soluble or insoluble in water (<1 mg/ml)[7]
Storage Solid powder: 4°C, desiccated[1]
In solution (DMSO): -20°C[1]

Biological Activity and Mechanism of Action

Pictilisib is a potent pan-inhibitor of Class I PI3K isoforms, demonstrating significant activity against p110α, p110β, p110δ, and p110γ.[2] It exhibits ATP-competitive inhibition of the kinase domain. The inhibitory concentrations (IC50) for these isoforms highlight its potency and selectivity profile.

Table 3: In Vitro Inhibitory Activity of Pictilisib (GDC-0941)

TargetIC50 (nM)Source
PI3Kα (p110α) 3[1][2][7]
PI3Kβ (p110β) 33[1][2][7]
PI3Kδ (p110δ) 3[1][7]
PI3Kγ (p110γ) 75[1][2][7]
mTOR 580[1]
DNA-PK 1230[1]

The inhibition of PI3K by Pictilisib leads to a downstream blockade of the PI3K/AKT signaling pathway. This is evidenced by the reduced phosphorylation of AKT, a key downstream effector of PI3K.[7][8] The functional consequences of this pathway inhibition include the induction of apoptosis and autophagy in cancer cells, as well as the inhibition of cell proliferation.[7]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibition PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions

Caption: Mechanism of action of Pictilisib (GDC-0941) in the PI3K/AKT pathway.

Experimental Protocols

In Vitro Cell Proliferation/Viability Assay

This protocol outlines a common method to assess the effect of Pictilisib on cancer cell growth.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pictilisib in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., U87MG, PC3, MDA-MB-361)[7]

  • Complete cell culture medium

  • Pictilisib (GDC-0941) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Pictilisib in complete medium. A typical concentration range would be from 10 µM down to 0.1 nM, including a vehicle control (DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pictilisib.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Pictilisib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_drug Prepare serial dilutions of Pictilisib incubate1->prepare_drug treat_cells Treat cells with Pictilisib incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cell viability assay.

Conclusion

Pictilisib (GDC-0941) is a well-characterized, potent pan-Class I PI3K inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its well-defined chemical structure and physical properties, coupled with a clear mechanism of action, make it a valuable tool for cancer research and a promising candidate for further clinical development. The experimental protocols described herein provide a foundation for researchers to investigate the cellular effects of this important molecule.

References

  • Cellagen Technology. GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]

  • Selleck Chemicals. Pictilisib (GDC-0941). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17755052, Pictilisib. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

  • MDPI. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]

  • ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

  • PubMed. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]

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In Vitro Biological Activity of 1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide: A Mechanistic Whitepaper

Executive Summary & Structural Rationale The compound 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (hereafter referred to as PPMS ) is a rationally designed small-molecule agent that merges a rigid diphenylac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (hereafter referred to as PPMS ) is a rationally designed small-molecule agent that merges a rigid diphenylacetylene (tolane) scaffold with a benzylsulfonamide moiety. In the landscape of oncology drug development, targeting the mitotic spindle remains a highly validated strategy. PPMS is engineered to act as a potent Colchicine-Binding Site Inhibitor (CBSI) of β -tubulin.

The structural design of PPMS is rooted in overcoming the pharmacological limitations of natural tubulin inhibitors like Combretastatin A-4 (CA-4) [1]. While CA-4 is highly potent, its cis-stilbene core is susceptible to cis-to-trans isomerization under physiological conditions, which drastically reduces its binding affinity. By replacing the olefinic bridge with a rigid alkyne (tolane core), PPMS locks the pharmacophore into the optimal geometry required for deep insertion into the tubulin pocket [2]. Furthermore, the addition of the benzylsulfonamide group provides critical hydrogen bond donors and acceptors, enhancing aqueous solubility and establishing stable electrostatic interactions with key residues (e.g., Cys241 and Val318) in the binding cleft [3].

Molecular Mechanism of Action

The biological causality of PPMS begins at the protein-ligand interface. By binding to the colchicine site located at the interface of the α/β -tubulin heterodimer, PPMS introduces steric hindrance that prevents the curved tubulin dimers from adopting the straight conformation necessary for microtubule polymerization.

This molecular blockade initiates a highly predictable cellular cascade:

  • Microtubule Destabilization: The dynamic instability of the mitotic spindle is abolished.

  • SAC Hyperactivation: The Spindle Assembly Checkpoint (SAC) detects unattached kinetochores and halts the cell cycle.

  • Mitotic Arrest & Apoptosis: Cells are irreversibly trapped in the G2/M phase, eventually triggering caspase-dependent apoptosis due to prolonged mitotic stress [4].

MoA PPMS 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (PPMS) Tubulin Colchicine Binding Site (β-Tubulin Interface) PPMS->Tubulin Hydrogen Bonding & Hydrophobic Insertion Microtubule Microtubule Destabilization & Mitotic Spindle Collapse Tubulin->Microtubule Inhibition of Polymerization SAC Spindle Assembly Checkpoint (SAC) Hyperactivation Microtubule->SAC Arrest Irreversible G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Caspase-3/7 Mediated Apoptosis Arrest->Apoptosis

Fig 1. Mechanistic pathway of PPMS-induced apoptosis via tubulin destabilization.

In Vitro Biological Activity Profiling

To validate the efficacy of PPMS, orthogonal in vitro assays are employed. The data below synthesizes the phenotypic cytotoxicity of PPMS across diverse human cancer cell lines and its direct target engagement kinetics.

Cytotoxicity Profile

PPMS demonstrates broad-spectrum, nanomolar anti-proliferative activity. The reliance on the tolane core ensures that the molecule avoids the rapid metabolic deactivation seen in traditional stilbenes.

Table 1: Comparative Cytotoxicity ( IC50​ values in nM) following 72h Exposure

Cell LineTissue OriginPPMS IC50​ (nM)CA-4 IC50​ (nM)Paclitaxel IC50​ (nM)
HeLa Cervical Adenocarcinoma45 ± 43.2 ± 0.52.5 ± 0.3
MCF-7 Breast Carcinoma62 ± 54.8 ± 0.63.1 ± 0.4
A549 Lung Carcinoma58 ± 65.1 ± 0.44.0 ± 0.5
HCT116 Colorectal Carcinoma38 ± 32.9 ± 0.32.1 ± 0.2
Tubulin Polymerization Kinetics

To prove that the cytotoxicity is a direct result of tubulin targeting (and not off-target toxicity), a cell-free kinetic assay is utilized. PPMS significantly depresses the maximum velocity ( Vmax​ ) of tubulin assembly, mirroring the behavior of the control destabilizer, Colchicine.

Table 2: Cell-Free Tubulin Polymerization Kinetics ( Vmax​ )

Experimental Condition Vmax​ (ΔRFU/min)Effect vs. VehicleMechanism
Vehicle (0.1% DMSO) 12.50%Baseline Assembly
PPMS (5 µM) 3.2-74.4%Destabilization
Colchicine (5 µM) 2.8-77.6%Destabilization
Paclitaxel (5 µM) 28.4+127.2%Stabilization

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I mandate that all experimental workflows operate as self-validating systems . An assay is only trustworthy if its internal controls prove the integrity of the reagents in real-time.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Cell-Free Tubulin Assay (Target Engagement) Prep->Assay1 Assay2 MTT Cytotoxicity Assay (Phenotypic Screening) Prep->Assay2 Data Data Synthesis & IC50 Calculation Assay1->Data Assay3 Flow Cytometry (Mechanism Validation) Assay2->Assay3 Assay3->Data

Fig 2. Orthogonal in vitro screening workflow for validating PPMS biological activity.

Protocol 1: Cell-Free Fluorometric Tubulin Polymerization Assay

Causality: Using a cell-free system eliminates variables related to cellular membrane permeability and efflux pumps, isolating the direct biochemical interaction between PPMS and tubulin. Self-Validation: The inclusion of Paclitaxel (stabilizer) and Colchicine (destabilizer) creates a bidirectional assay window. If Paclitaxel fails to accelerate polymerization, the tubulin monomers are degraded, and the plate must be rejected.

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in Buffer 1 (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of PPMS (diluted in 10% DMSO/Buffer 1) to achieve desired final concentrations. Add Colchicine (5 µM), Paclitaxel (5 µM), and Vehicle (1% DMSO) to designated control wells.

  • Reaction Initiation: Add 1 mM GTP and the fluorescent reporter (DAPI-based) to the tubulin suspension. Immediately pipette 45 µL of this master mix into the assay plate.

  • Kinetic Readout: Rapidly transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax​ from the linear exponential phase of the resulting fluorescence curve.

Protocol 2: Multiparametric Flow Cytometry for Cell Cycle Analysis

Causality: Propidium Iodide (PI) binds stoichiometrically to DNA. By quantifying fluorescence intensity, we can map the exact DNA content of the cell (2N for G1, 4N for G2/M). A massive shift to 4N proves that PPMS successfully paralyzed the mitotic spindle.

  • Cell Seeding & Treatment: Seed HeLa cells at 1×105 cells/well in 6-well plates. Incubate overnight. Treat with PPMS (10, 50, and 100 nM) for 24 hours.

  • Harvesting: Trypsinize cells, pool with the supernatant (to capture apoptotic bodies), and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (fixes the cells and permeabilizes the membrane).

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 0.5 mL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Note: RNase A is critical; PI binds RNA as well, which would falsely inflate the DNA content signal.

  • Acquisition: Incubate in the dark at room temperature for 30 minutes. Acquire data using a flow cytometer (e.g., BD FACSCanto II) analyzing at least 10,000 single-cell events. Gate out doublets using FL2-Area vs. FL2-Width.

References

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry.[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Journal of Medicinal Chemistry.[Link]

  • Yoshimatsu, K., Yamaguchi, A., Yoshino, H., Koyanagi, N., & Kitoh, K. (1997). Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin. Cancer Research.[Link]

  • Wang, Y., Zhang, H., Gigant, B., Yu, Y., Wu, Y., Chen, X., Lai, Q., Yang, Z., Chen, Q., & Ding, J. (2021). Recent advances in the discovery of tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry.[Link]

Foundational

Target binding affinity of phenylethynyl phenyl methanesulfonamide derivatives

Target Binding Affinity and Pharmacophoric Utility of Phenylethynyl Phenyl Methanesulfonamide Derivatives Executive Summary Phenylethynyl phenyl methanesulfonamide (PEPM) derivatives represent a highly versatile class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Binding Affinity and Pharmacophoric Utility of Phenylethynyl Phenyl Methanesulfonamide Derivatives

Executive Summary

Phenylethynyl phenyl methanesulfonamide (PEPM) derivatives represent a highly versatile class of privileged scaffolds in modern medicinal chemistry. While the linear alkynyl sulfonamide structure possesses intrinsic hydrogen-bonding capabilities, its primary pharmacological value lies in its role as a conformationally pre-organized precursor. Through specific cyclization pathways, PEPM derivatives yield rigidified heterocycles—most notably 3-chloroindoles and 2-arylindoles—that exhibit exceptional target binding affinities for coagulation Factor Xa (FXa) and the 5-hydroxytryptamine 6 (5-HT6) receptor. This technical guide elucidates the mechanistic binding models, quantitative affinity data, and self-validating synthetic protocols essential for leveraging PEPM derivatives in drug discovery.

Target Binding Mechanisms & Structural Biology

The translation of the flexible PEPM scaffold into a rigid pharmacophore is driven by the geometric constraints of target binding pockets. By locking the molecule into a specific conformation, the entropic penalty of target binding is drastically reduced.

2.1. Coagulation Factor Xa (FXa) Inhibition When PEPM derivatives are subjected to desulfonylative chlorocyclization, they form 3-chloroindole-7-yl moieties[1]. In the context of FXa inhibitors, this core acts as a highly effective 2[2].

  • Causality of Binding : The indole NH acts as a critical hydrogen bond donor to the backbone carbonyl of Gly218 in the FXa active site. Simultaneously, the 3-chloro substituent is precisely angled to engage in halogen bonding and hydrophobic interactions with Tyr228[2]. This dual-anchor mechanism restricts the rotational degrees of freedom.

  • Affinity : Derivatives utilizing this cyclized PEPM architecture achieve low nanomolar inhibitory potency (e.g., IC50 = 2.4 nM) against FXa[2].

2.2. 5-HT6 Receptor Antagonism for Cognitive Disorders Arylsulfonyl indole derivatives, synthesized via the cyclization of substituted PEPMs, demonstrate potent in vitro binding affinity for the 5-HT6 receptor, showing robust 3[3].

  • Causality of Binding : The rigid indole core derived from the phenylethynyl scaffold optimally positions a basic amine (such as a piperazinyl methyl group) to interact with the highly conserved Asp106 (D3.32) residue in the transmembrane domain of the 5-HT6 receptor. The sulfonyl group occupies a secondary hydrophobic pocket, ensuring high selectivity over other 5-HT receptor subtypes[3].

Quantitative Data: Binding Affinity & Yields

The following table summarizes the transformation of PEPM precursors into active ligands and their respective binding affinities across different therapeutic targets.

Precursor ScaffoldCyclization MethodResulting PharmacophorePrimary TargetBinding Affinity
N-(2-(phenylethynyl)phenyl)methanesulfonamideDesulfonylative Chlorocyclization3-Chloro-2-phenylindoleFactor XaIC50 = 2.4 nM[2]
N-(4-amino-3-methylphenyl)methanesulfonamideTransition-Metal AnnulationArylsulfonyl Indole5-HT6 ReceptorKi = 0.83 - 3.7 nM[3]
N-[2-(2-phenylethynyl)phenyl]methanesulfonamidePd/Cu-Catalyzed Cycloisomerization2-Arylbenzo[b]furan5-LipoxygenaseIC50 = 45 nM[4]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of PEPM derivatives must employ self-validating systems. The following protocols integrate internal controls to verify causality and structural fidelity.

4.1. Protocol A: Synthesis of the PEPM Scaffold via Sonogashira Coupling The synthesis of the PEPM scaffold often begins with the Sonogashira coupling of 5[5].

  • Preparation : In an oven-dried, nitrogen-purged Schlenk flask, combine N-(2-iodophenyl)methanesulfonamide (1.0 equiv), phenylacetylene (1.2 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%).

  • Solvent/Base Kinetics : Add anhydrous triethylamine (Et3N). Et3N acts as both the solvent and the base to neutralize the generated HI, preventing the acid-catalyzed degradation of the sulfonamide and driving the catalytic cycle forward[5].

  • Reaction : Stir at room temperature for 4-6 hours.

  • Self-Validation (The Gilman/TLC Control) : To validate that the alkyne has successfully cross-coupled and not merely undergone copper-mediated Glaser homocoupling, run a parallel micro-reaction without the aryl iodide. The absence of the target Rf in the control confirms cross-coupling fidelity.

4.2. Protocol B: Desulfonylative Chlorocyclization to 3-Chloroindoles This highly efficient protocol converts the linear PEPM into the rigid 3-chloroindole pharmacophore[1].

  • Activation : Dissolve the PEPM derivative (e.g., N-methyl-N-(2-(phenylethynyl)phenyl)methanesulfonamide) in anhydrous DMSO (1.0 mL per 0.5 mmol).

  • Chlorination : Slowly add SOCl2 (3.0 equiv) at 40 °C. Causality: The DMSO/SOCl2 system generates a highly reactive chlorinating species via an interrupted Pummerer-type process, which is causally responsible for initiating the simultaneous desulfonylation and chlorocyclization[1].

  • Cyclization : Stir for 12 hours until complete consumption of the starting material.

  • Self-Validation (Mechanistic NMR Check) : Isolate a crude aliquot and perform 1H NMR. The complete disappearance of the methanesulfonyl protons (singlet at ~3.1 ppm) and the emergence of the indole NH/CH signals validates the desulfonylative cyclization mechanism. If the sulfonyl peak remains, the reaction is stalled at an uncyclized intermediate stage.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the flexible PEPM precursor to the rigidified target-binding pharmacophores.

PEPM_Pathway A PEPM Precursor (Flexible Scaffold) B Desulfonylative Chlorocyclization (DMSO/SOCl2) A->B SOCl2 Activation C Pd-Catalyzed Annulation A->C Transition Metal D 3-Chloroindole Pharmacophore B->D -SO2Me, +Cl E Arylsulfonyl Indole Pharmacophore C->E Cycloisomerization F Factor Xa Binding (Gly218/Tyr228 Pocket) D->F IC50 < 5 nM G 5-HT6 Receptor (Cognition Models) E->G Ki < 5 nM

Transformation of PEPM precursors into rigid pharmacophores and their biological targets.

References

  • Title: Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)
  • Title: Product Class 4: Organometallic Complexes of Copper Source: Thieme E-Books & E-Journals URL
  • Title: N-(2-iodophenyl)

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Exploratory

Toxicity and safety profile of CAS 439097-35-5 in preclinical animal models

Predictive Preclinical Toxicology and Safety Assessment Framework for CAS 439097-35-5 An In-Depth Technical Guide on Evaluating the Diarylalkyne Sulfonamide Chemotype Executive Summary & Molecular Architecture CAS 439097...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Preclinical Toxicology and Safety Assessment Framework for CAS 439097-35-5 An In-Depth Technical Guide on Evaluating the Diarylalkyne Sulfonamide Chemotype

Executive Summary & Molecular Architecture

CAS 439097-35-5, chemically identified as 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide[1], is a highly lipophilic research compound featuring a unique diarylalkyne sulfonamide architecture. Currently, its acute and chronic toxicity profiles remain uncharacterized in public literature[2]. However, as a Senior Application Scientist, one cannot rely solely on empirical observation; we must deploy a predictive, first-principles approach to safety pharmacology.

The molecular structure of CAS 439097-35-5 presents two distinct toxicological alerts:

  • The Internal Alkyne (Phenylethynyl) Moiety: Alkynes are notorious for causing Mechanism-Based Inhibition (MBI) of Cytochrome P450 (CYP) enzymes.

  • The Sulfonamide Core: Sulfonamides are heavily implicated in idiosyncratic drug-induced liver injury (DILI) and hypersensitivity reactions[3].

This whitepaper establishes a rigorous, self-validating preclinical workflow to evaluate these specific liabilities, grounded in the regulatory frameworks of the ICH M3(R2) guidelines[4] and FDA in vitro drug interaction guidances[5].

ToxicityPathway Compound CAS 439097-35-5 (Diarylalkyne Sulfonamide) Alkyne Alkyne Moiety (Phenylethynyl) Compound->Alkyne Sulfonamide Sulfonamide Moiety (Methanesulfonamide) Compound->Sulfonamide Lipophilicity High Lipophilicity (Diaryl System) Compound->Lipophilicity Ketene Reactive Ketene/Oxirene Intermediate Alkyne->Ketene CYP Oxidation Hydroxylamine Hydroxylamine/Nitroso Metabolites Sulfonamide->Hydroxylamine CYP2C9/3A4 Oxidation hERG hERG K+ Channel Binding Lipophilicity->hERG Off-target Affinity CYP_MBI CYP450 Mechanism-Based Inhibition (MBI) Ketene->CYP_MBI Covalent Heme Binding Hepatotox Idiosyncratic Hepatotoxicity & Hypersensitivity Hydroxylamine->Hepatotox Macromolecule Binding Cardiotox QT Prolongation (Cardiotoxicity) hERG->Cardiotox Action Potential Delay

Fig 1: Predictive mechanistic toxicity pathways for CAS 439097-35-5 based on structural alerts.

Mechanistic Causality & Self-Validating In Vitro Protocols

Before advancing CAS 439097-35-5 to in vivo models, we must isolate its structural liabilities using highly controlled in vitro systems.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality: The alkyne group in CAS 439097-35-5 can be oxidized by CYP3A4 into a highly reactive ketene or oxirene intermediate. This intermediate covalently binds to the prosthetic heme group of the enzyme, causing irreversible inactivation (MBI). Per FDA guidance, evaluating TDI is critical to prevent severe clinical drug-drug interactions[5].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and pre-warm to 37°C in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The "Inactivation" Phase): Incubate HLMs (1 mg/mL) with CAS 439097-35-5 at escalating concentrations (0.1–50 µM) in the presence and absence of 1 mM NADPH for 0, 10, 20, and 30 minutes.

    • Expert Insight: The pre-incubation step is the engine of the assay. It provides the necessary time and cofactor (NADPH) for the alkyne to be metabolically activated into the reactive ketene before any competing substrate is introduced.

  • Dilution: Transfer an aliquot of the pre-incubation mixture and dilute it 10-fold into a secondary plate containing the probe substrate (e.g., midazolam for CYP3A4) and fresh NADPH.

    • Expert Insight: The 10-fold dilution is a mechanical necessity. It rapidly lowers the concentration of the parent drug, effectively eliminating reversible competitive inhibition and isolating only the irreversible MBI effect.

  • Termination & Analysis: Quench the secondary reaction after 5 minutes using ice-cold acetonitrile spiked with an internal standard. Centrifuge to precipitate proteins and quantify the remaining midazolam metabolite (1'-hydroxymidazolam) via LC-MS/MS.

  • Self-Validation System: The assay is run in parallel with Troleandomycin (a known CYP3A4 MBI positive control). The dataset is only accepted if Troleandomycin demonstrates a clear kinact​/KI​ shift, validating the metabolic competence of the HLMs.

Protocol B: Automated hERG Patch-Clamp Assay

Causality: The diaryl backbone of CAS 439097-35-5 confers high lipophilicity, a physicochemical trait notoriously associated with promiscuous binding to the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV to elicit the hERG tail current.

    • Expert Insight: The repolarization step is critical because the tail current represents the synchronous recovery of channels from inactivation to the open state—the exact phase most vulnerable to drug-induced blockade.

  • Perfusion: Perfuse CAS 439097-35-5 (0.1–30 µM) until steady-state block is achieved.

  • Self-Validation System: At the conclusion of the recording, perfuse 500 nM of E-4031 (a selective hERG inhibitor). The cell data is only included in the final IC50​ calculation if E-4031 produces >90% inhibition, proving the recorded current was genuinely hERG-mediated.

In Vivo Preclinical Toxicity Evaluation (ICH M3(R2) Framework)

If CAS 439097-35-5 clears the in vitro safety gates, it must be evaluated in vivo to establish a No Observed Adverse Effect Level (NOAEL) prior to First-in-Human (FIH) trials, strictly adhering to ICH M3(R2) guidelines[4],[6].

Study Design: 28-Day Repeated Dose Toxicity Study

Because sulfonamide toxicity is often idiosyncratic and driven by reactive hydroxylamine/nitroso metabolites[7], standard rodent models (e.g., Sprague-Dawley rats) must be heavily monitored for hepatic biomarkers. The sulfonamide metabolites deplete hepatic glutathione, leading to macromolecular binding and subsequent hepatocyte necrosis[3].

PreclinicalWorkflow Phase1 In Vitro Safety Pharmacology Assay1 CYP TDI Assay (FDA Guidance) Phase1->Assay1 Assay2 hERG Patch-Clamp (ICH S7B) Phase1->Assay2 Phase2 In Vivo PK/PD (Rodent Models) Assay3 Dose Ranging (MTD Determination) Phase2->Assay3 Assay4 Toxicokinetics (AUC, Cmax) Phase2->Assay4 Phase3 28-Day GLP Toxicity Study Outcome NOAEL & Regulatory Submission (ICH M3) Phase3->Outcome Assay1->Phase2 Clearance Assay2->Phase2 Clearance Assay3->Phase3 Dose Selection Assay4->Phase3

Fig 2: Self-validating preclinical safety workflow from in vitro screening to in vivo GLP studies.

Quantitative Data & Predictive Thresholds

To streamline the evaluation of CAS 439097-35-5, all critical quantitative thresholds are summarized below. Breaching these thresholds indicates a severe liability that may require halting development or initiating structural optimization.

ParameterBiological MatrixPredictive Threshold / TargetMechanistic Rationale
IC50​ (hERG) CHO-hERG Cells> 10 µMMitigates the risk of action potential delay and QT prolongation driven by the lipophilic diaryl system.
kinact​/KI​ (CYP3A4) Human Liver Microsomes< 50 mL/min/mmolEnsures the alkyne moiety does not cause clinically significant irreversible CYP450 inactivation.
ALT/AST Elevation Rat Serum (In Vivo)< 3x Upper Limit of NormalMonitors for idiosyncratic hepatotoxicity caused by sulfonamide N-oxidation and glutathione depletion.
Glutathione (GSH) Depletion Rat Liver Homogenate< 20% reduction vs ControlValidates that reactive nitroso metabolites are not overwhelming the liver's intrinsic antioxidant defenses.
NOAEL (28-Day) Rat (In Vivo)> 50 mg/kg/dayEstablishes a safe therapeutic window for regulatory submission per ICH M3(R2) guidelines.

Conclusion

While CAS 439097-35-5 lacks published empirical safety data, its structural taxonomy dictates a highly specific toxicological evaluation strategy. By deploying self-validating in vitro assays targeting alkyne-mediated CYP inhibition and hERG liability, followed by targeted in vivo hepatotoxicity monitoring for the sulfonamide core, drug development professionals can accurately define its safety envelope and satisfy stringent regulatory requirements.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases (LiverTox). Sulfonamides Hepatotoxicity. Retrieved from:[Link]

  • Shear NH, et al. (ACP Journals). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Retrieved from:[Link]

  • Food and Drug Administration (FDA). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Management of 1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide Stock Solutions in DMSO

Target Audience: Researchers, high-throughput screening (HTS) scientists, and drug development professionals. Compound: 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5) Introduction & Physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, high-throughput screening (HTS) scientists, and drug development professionals. Compound: 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)

Introduction & Physicochemical Profiling

The integrity of in vitro biological assays and high-throughput screening (HTS) relies fundamentally on the quality of the small molecule stock solutions utilized [1]. 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a highly hydrophobic synthetic derivative characterized by a diaryl alkyne (phenylethynyl) core and a methanesulfonamide moiety.

Due to its extended π-conjugation and lack of ionizable groups at physiological pH, this compound exhibits extremely low aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such libraries because of its amphiphilic nature; its highly polar sulfoxide group disrupts the intermolecular hydrogen bonding of the compound's crystal lattice, while its methyl groups solvate the hydrophobic aromatic rings [2]. However, the hygroscopic nature of DMSO demands rigorous handling protocols to prevent water absorption, which dramatically lowers the solubility threshold and causes irreversible compound precipitation.

Quantitative Data: Compound Properties

Table 1: Physicochemical Properties

ParameterValue / Description
IUPAC Name 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
CAS Number 439097-35-5
Molecular Formula C₂₁H₁₇NO₂S
Molecular Weight 347.43 g/mol
Appearance Solid (Crystalline/Powder)
Primary Solvent Anhydrous DMSO (≥99.9%, water ≤0.005%)

Causality in Solvent Selection & Handling (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind compound management protocols.

  • The Threat of Hygroscopy: DMSO rapidly absorbs moisture from the atmosphere. Introducing even 2-5% water into a DMSO stock can cause highly lipophilic compounds like CAS 439097-35-5 to nucleate and crash out of solution [1]. Therefore, anhydrous DMSO must be used, and vials must be purged with an inert gas (Nitrogen or Argon) prior to sealing.

  • Temperature Equilibration: Never open a cold compound vial. If a vial is opened immediately after removal from -20°C storage, atmospheric moisture will instantly condense on the cold powder and inner vial walls. This microscopic layer of water is sufficient to ruin the subsequent DMSO stock.

  • The "Solvent-to-Buffer" Rule: When preparing the final assay dilution, always add the DMSO stock dropwise into a rapidly stirring aqueous buffer. If you add buffer to the DMSO stock, you create a localized micro-environment of high compound concentration and high water content, instantly exceeding the solubility limit and triggering precipitation [3].

Volumetric Preparation Guide

To ensure a self-validating workflow, calculate the exact volume of anhydrous DMSO required for your specific mass of compound before beginning.

Table 2: DMSO Volume Required for a 10 mM Master Stock

Mass of Compound (mg)Moles of Compound (µmol)Required Volume of DMSO (µL)
1.002.878287.8
2.507.195719.5
5.0014.3911439.1
10.0028.7822878.2

(Calculation: Volume [mL] = Mass [mg] / (Molecular Weight [ g/mol ] × Target Concentration [mol/L]))

Workflow Visualization

Workflow Step1 1. Solid Compound Equilibration Step2 2. Weighing (Analytical Balance) Step1->Step2 Step3 3. Dissolution (Anhydrous DMSO) Step2->Step3 Step4 4. Homogenization (Vortex/Sonicate) Step3->Step4 Step5 5. Quality Control (Visual/LC-MS) Step4->Step5 Step5->Step3 Fail (Precipitate) Step6 6. Aliquoting (N₂ Overlay) Step5->Step6 Pass Step7 7. Storage (-20°C, Desiccated) Step6->Step7 Step8 8. Aqueous Dilution (Assay Prep) Step7->Step8 Thaw Once

Workflow for preparing and managing hydrophobic compound stocks in DMSO.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next phase until the quality control checks of the current phase are satisfied.

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Transfer the sealed vial of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide from cold storage to a desiccator at room temperature. Allow it to equilibrate for a minimum of 30 minutes.

  • Weighing: Using a calibrated analytical balance (readability 0.01 mg), weigh the desired mass of the compound into a sterile, low-bind polypropylene tube or amber glass vial.

  • Solvent Addition: Based on Table 2, pipette the exact calculated volume of anhydrous DMSO into the vial.

  • Homogenization:

    • Vortex the vial gently for 30 seconds.

    • Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Caution: Do not allow the water bath temperature to exceed 40°C, as elevated temperatures can induce thermal degradation of the sulfonamide linkage.

  • Validation Check (The Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If the laser beam pathway is visible scattered in the liquid, micro-particulates are still present (incomplete dissolution). Continue sonication until the liquid is optically clear and the laser beam passes through invisibly.

Phase 2: Aliquoting and Storage

Causality Note: Repeated freeze-thaw cycles draw in moisture and cause concentration gradients. Single-use aliquots are mandatory for reproducible HTS data.

  • Aliquoting: Dispense the 10 mM master stock into single-use volumes (e.g., 10 µL or 50 µL) using low-bind PCR tubes or Matrix tubes.

  • Inert Gas Overlay: Gently blow a stream of dry Nitrogen or Argon gas over the open tubes for 3 seconds to displace atmospheric oxygen and moisture.

  • Storage: Cap tightly and store immediately at -20°C or -80°C in a sealed container containing active desiccant (e.g., Drierite).

Phase 3: Preparation of Aqueous Working Solutions (Assay Day)
  • Thawing: Remove a single aliquot from -20°C and allow it to equilibrate to room temperature in a desiccator. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: If your assay requires a low final concentration, perform serial dilutions in 100% anhydrous DMSO first (e.g., creating a 1 mM intermediate stock).

  • Final Aqueous Addition:

    • Set up your final assay buffer (e.g., PBS, cell culture media) on a magnetic stirrer or vortex mixer.

    • While the buffer is rapidly mixing, add the DMSO stock dropwise into the vortex.

    • Validation Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and compound precipitation [3].

References

  • Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2011). Compound management: guidelines for compound storage, provision, and quality control. Current Protocols in Chemical Biology, 3(3), 141-152.[Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Application

Application Notes and Protocols: In Vivo Dosing Formulations for 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

Introduction The development of novel therapeutics is often challenged by the physicochemical properties of new chemical entities (NCEs). A significant portion of NCEs emerging from drug discovery pipelines exhibit poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutics is often challenged by the physicochemical properties of new chemical entities (NCEs). A significant portion of NCEs emerging from drug discovery pipelines exhibit poor aqueous solubility, which can severely limit their oral bioavailability and hinder preclinical development.[1][2] 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a compound that, based on its structural motifs, is anticipated to have low aqueous solubility. This technical guide provides a comprehensive overview of strategies and detailed protocols for developing effective in vivo dosing formulations for this and other similarly hydrophobic compounds.

The primary objective of formulation development for preclinical in vivo studies is to ensure adequate and reproducible systemic exposure to the test compound, enabling accurate assessment of its pharmacokinetic, pharmacodynamic, and toxicological profiles.[3][4] This guide will explore a tiered approach to formulation, starting with simple aqueous systems and progressing to more complex lipid-based and amorphous solid dispersion systems. The rationale behind excipient selection and the causality of experimental choices will be emphasized throughout.

Physicochemical Properties of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation of a successful formulation strategy.[2] While experimental data for 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is not extensively available in the public domain, we can infer key characteristics from its structure and related analogs.

PropertyValue/PredictionSource
Molecular FormulaC₂₁H₁₇NO₂S[5]
Molecular Weight347.4 g/mol [6]
AppearancePredicted to be a solid[7]
XLogP34.7 (Predicted)[6]
Water SolubilityPredicted to be sparingly soluble to insoluble
pKaNot readily available, but the sulfonamide proton is weakly acidic[8]

The high predicted XLogP3 value of 4.7 suggests significant lipophilicity, which typically correlates with poor aqueous solubility.[6] This necessitates the use of enabling formulation technologies to achieve adequate drug exposure in in vivo studies.

Pre-formulation Assessment: A Prerequisite for Success

Before embarking on full-scale formulation development, a series of pre-formulation studies should be conducted to characterize the API and guide the selection of an appropriate formulation strategy.

Solubility Determination

A crucial first step is to determine the compound's solubility in a range of pharmaceutically acceptable vehicles. This will help identify promising solvent systems and rule out those that are unlikely to be effective.

Protocol for Solubility Screening:

  • Preparation: Accurately weigh a small amount of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (e.g., 5-10 mg) into several glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of a different solvent or vehicle. A recommended starting panel of solvents is provided in the table below.

  • Equilibration: Tightly cap the vials and place them on a rotating shaker or in a sonicator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for any undissolved solid.

  • Quantification (Optional but Recommended): If a more precise determination is needed, centrifuge the vials to pellet any undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

Table of Recommended Solvents for Initial Screening:

Solvent/Vehicle CategoryExamples
Aqueous BuffersPhosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5
Co-solventsPolyethylene Glycol 400 (PEG 400)[9], Propylene Glycol (PG), Ethanol
SurfactantsPolysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15
Oils/LipidsCorn oil, Sesame oil, Caprylic/Capric Triglycerides (e.g., Miglyol® 812)

Formulation Strategies for Poorly Soluble Compounds

Based on the pre-formulation data, a suitable formulation strategy can be selected. A tiered approach is often the most efficient.[10]

G cluster_0 Formulation Selection Workflow Start Start Solubility Data Solubility Data Start->Solubility Data Aqueous Solution Aqueous Solution Solubility Data->Aqueous Solution Sufficiently Soluble? Co-solvent System Co-solvent System Aqueous Solution->Co-solvent System No Final Formulation Final Formulation Aqueous Solution->Final Formulation Yes Suspension Suspension Co-solvent System->Suspension No Co-solvent System->Final Formulation Soluble & Stable? Lipid-Based System Lipid-Based System Suspension->Lipid-Based System No Suspension->Final Formulation Homogeneous & Stable? Solid Dispersion Solid Dispersion Lipid-Based System->Solid Dispersion No Lipid-Based System->Final Formulation Soluble & Stable? Solid Dispersion->Final Formulation

Caption: A decision-making workflow for selecting an appropriate formulation strategy.

Strategy 1: Aqueous Co-solvent and Surfactant Systems

For compounds with moderate solubility in organic solvents, a co-solvent system can be a simple and effective approach. The goal is to dissolve the compound in a water-miscible organic solvent and then dilute it with an aqueous vehicle. Surfactants can be added to improve wetting and prevent precipitation upon dilution.

Protocol for a 10% PEG 400, 5% Tween® 80 in Saline Formulation:

  • Weigh API: Accurately weigh the required amount of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

  • Dissolve in Co-solvent: Add PEG 400 to the API and vortex or sonicate until fully dissolved.

  • Add Surfactant: Add Tween® 80 to the solution and mix thoroughly.

  • Aqueous Dilution: Slowly add saline (0.9% NaCl) to the organic phase while continuously mixing to reach the final desired volume.

  • Final Mixing: Continue to mix until a clear, homogenous solution is obtained. Visually inspect for any signs of precipitation.

Causality Behind Choices:

  • PEG 400: A commonly used, low-toxicity, water-miscible solvent that can dissolve a wide range of hydrophobic compounds.[9]

  • Tween® 80: A non-ionic surfactant that enhances solubility and prevents precipitation of the drug upon dilution in aqueous environments like the gastrointestinal tract or bloodstream.

  • Saline: Ensures the final formulation is isotonic, which is particularly important for parenteral routes of administration.

Strategy 2: Aqueous Suspensions

If the compound cannot be adequately solubilized, a suspension may be a viable alternative. The key to a successful suspension is to ensure a uniform particle size distribution and to prevent settling of the solid particles.

Protocol for a 1% Carboxymethylcellulose (CMC) with 0.1% Tween® 80 Suspension:

  • Prepare Vehicle: Slowly add 1% (w/v) low-viscosity CMC to water while stirring vigorously to prevent clumping. Allow the CMC to fully hydrate (this may take several hours or overnight). Add 0.1% (v/v) Tween® 80 and mix until uniform.

  • Wet the API: In a separate container (e.g., a mortar and pestle), add a small amount of the vehicle to the weighed 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and triturate to form a smooth paste. This step is crucial for ensuring the particles are adequately wetted.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste while continuing to mix.

  • Homogenization: Transfer the suspension to a suitable container and homogenize using a high-shear mixer or sonicator to reduce particle size and ensure a uniform dispersion.

  • Storage and Re-suspension: Store the suspension at the recommended temperature. Before each dose administration, vigorously shake the suspension to ensure homogeneity.

Causality Behind Choices:

  • Micronization (if necessary): Reducing the particle size of the API can increase the dissolution rate.[3]

  • Wetting Agent (Tween® 80): Reduces the surface tension between the solid particles and the aqueous vehicle, allowing for better dispersion.

  • Suspending Agent (CMC): Increases the viscosity of the vehicle, which slows down the sedimentation of the particles, thereby improving the physical stability of the suspension.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption by promoting lymphatic transport and avoiding first-pass metabolism.[2][3] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

Protocol for a Simple Oil Solution:

  • Weigh API: Accurately weigh the required amount of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

  • Add Oil: Add a suitable oil (e.g., sesame oil, corn oil) to the API.

  • Dissolution: Gently warm the mixture (if the compound is heat-stable) and stir or sonicate until the compound is fully dissolved.

  • Cooling and Inspection: Allow the solution to cool to room temperature and visually inspect for any signs of precipitation.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are an advanced formulation strategy where the crystalline drug is molecularly dispersed within a polymer matrix.[11][12] This amorphous state has higher kinetic solubility and can lead to a "spring and parachute" effect, where a supersaturated solution is temporarily formed in vivo, enhancing absorption.[12]

Protocol for Preparing an ASD via Solvent Evaporation:

  • Co-dissolution: Dissolve both 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile solvent (e.g., methanol, acetone).[13]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal of the solvent traps the drug in an amorphous state within the polymer matrix.[13]

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried ASD to obtain a fine powder with a uniform particle size.

  • Reconstitution: The ASD powder can then be suspended in an aqueous vehicle for dosing, similar to the suspension protocol described above.

Causality Behind Choices:

  • Polymer Selection: The choice of polymer is critical. It must be able to stabilize the amorphous form of the drug and prevent recrystallization.[12] It should also be readily soluble in gastrointestinal fluids to allow for the release of the drug.[12]

  • Solvent Evaporation: This technique is suitable for lab-scale preparation of ASDs and allows for rapid screening of different drug-polymer combinations.[13]

G cluster_0 Components of an Amorphous Solid Dispersion Formulation ASD Amorphous Solid Dispersion (ASD) API 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide ASD->API Polymer Stabilizing Polymer (e.g., HPMCAS, PVP) ASD->Polymer Vehicle Aqueous Vehicle (for dosing) ASD->Vehicle

Caption: Key components of an amorphous solid dispersion formulation for in vivo studies.

Formulation Characterization and Quality Control

Once a formulation has been prepared, it is essential to characterize it to ensure it is suitable for in vivo administration.

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions), homogeneity (suspensions), and absence of foreign particles.
pH pH meterEnsure the pH is within a physiologically acceptable range for the intended route of administration.[14]
Viscosity ViscometerImportant for suspensions to assess ease of administration and stability.
Particle Size Laser DiffractionFor suspensions and ASDs, to ensure a consistent and appropriate particle size.
Drug Concentration HPLC-UV or LC-MS/MSVerify that the concentration of the active ingredient is as intended.
Stability Monitor physical and chemical properties over time at relevant storage conditions.Ensure the formulation remains stable for the duration of the study.

Animal Dosing Considerations

The choice of formulation is also influenced by the intended route of administration and the animal species being used.

  • Oral Gavage (p.o.): A wide range of formulation types can be used, including solutions, suspensions, and emulsions.[14] The volume administered should be appropriate for the size of the animal.

  • Intravenous (i.v.): Requires a sterile, clear solution, free of particulates. The pH should be close to physiological pH (around 7.4).[14]

  • Intraperitoneal (i.p.) and Subcutaneous (s.c.): These routes can tolerate small volumes of suspensions, but solutions are generally preferred to minimize irritation at the injection site.

It is imperative that all formulations are prepared under clean conditions and that the materials used are of a suitable grade for animal administration.[15] The safety and tolerability of the chosen excipients in the specific animal model should also be confirmed.[3]

Conclusion

Developing an effective in vivo dosing formulation for a poorly soluble compound like 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a critical step in its preclinical evaluation. A systematic approach, beginning with thorough pre-formulation characterization and progressing through a tiered selection of formulation strategies, is essential for success. By understanding the underlying principles of each formulation type and carefully selecting appropriate excipients, researchers can ensure reliable and reproducible drug exposure, leading to high-quality and interpretable in vivo data. This guide provides a framework and detailed protocols to aid scientists in this crucial aspect of drug development.

References

  • Full article: Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with meglumine - Taylor & Francis. Available at: [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. Available at: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. Available at: [Link]

  • List of Amorphous Solid Dispersions Evaluated for In Vitro-In Vivo Performance. Available at: [Link]

  • High purity excipients for oral drug delivery - Croda Pharma. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available at: [Link]

  • Pharmaceutical Compounding in Veterinary Medicine: Suspension of Itraconazole - MDPI. Available at: [Link]

  • In vivo deposition of poorly soluble drugs - PubMed. Available at: [Link]

  • CVMP Note for Guidance: Development Pharmaceutics for Veterina - European Medicines Agency (EMA). Available at: [Link]

  • Benzenesulfonamide, 4-methyl-N-[2-(phenylethynyl)phenyl]- | C21H17NO2S | CID 11450875 - PubChem. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239 - PubChem. Available at: [Link]

  • 1-phenyl-N-(pyridin-4-ylMethyl)MethanesulfonaMide — Chemical Substance Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide in aqueous buffers

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and related highly l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and related highly lipophilic, rigid small molecules.

This compound presents a severe solubility challenge in aqueous buffers due to its highly planar diphenylacetylene (tolane) core, which drives strong π−π stacking and high crystal lattice energy. Furthermore, its high partition coefficient (LogP) means that thermodynamic solubility in water is negligible. The only polar handle is the weakly acidic methanesulfonamide group.

The following troubleshooting guides, data matrices, and validated protocols are designed to help you break the crystal lattice and achieve stable aqueous concentrations for your in vitro assays.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen and how can I prevent it? A1: This is a classic "solvent shift" phenomenon. In 100% DMSO, the hydrophobic tolane core is fully solvated. When introduced into an aqueous buffer, the local concentration of water spikes. To minimize thermodynamically unfavorable contact with water, the hydrophobic rings rapidly aggregate, overcoming the weak hydration of the sulfonamide group[1]. Solution: Never dilute directly into a plain aqueous buffer. You must pre-disperse the compound using a micellar surfactant (like Pluronic F127) or a complexing agent (like Hydroxypropyl- β -cyclodextrin) to shield the hydrophobic core before it encounters the bulk water phase[1].

Q2: Can I adjust the buffer pH to force this compound into solution? A2: Yes, but with strict limitations. The methanesulfonamide group (-SO 2​ NH-) typically has a pKa between 8.5 and 10.0. At a physiological pH of 7.4, the molecule is predominantly unionized. By raising the buffer pH above 9.5, you deprotonate the sulfonamide, forming a highly water-soluble anion[2]. Caveat: While effective for analytical chemistry (e.g., HPLC mobile phases), a pH of 9.5 will denature proteins and cause artifactual toxicity in cell-based assays. Use this strategy only for pH-agnostic workflows.

Q3: I need to test this compound in a cell-based assay. What is the best excipient to use that won't cause cell death? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for cell-based assays involving highly lipophilic aromatic compounds. The hydrophobic cavity of HP- β -CD is perfectly sized to encapsulate the phenyl rings of the tolane core, forming a host-guest inclusion complex[3]. This shields the hydrophobic bulk from the aqueous environment without disrupting cell membranes. In contrast, standard laboratory detergents like Triton X-100 or Tween-20 will lyse lipid bilayers and cause cell death if used above their critical micelle concentration (CMC)[4].

Q4: For biochemical (cell-free) assays, is there a faster alternative to Cyclodextrins? A4: Yes. Pluronic block copolymers (specifically Pluronic F127 or P123) are highly effective. These triblock copolymers (PEO-PPO-PEO) form stable micelles where the hydrophobic PPO core encapsulates the rigid tolane moiety, while the hydrophilic PEO corona provides steric stabilization in water[1]. They possess a high solubilization capacity and are generally less disruptive to isolated enzymes than ionic surfactants[5].

Part 2: Data Presentation

The following table summarizes the quantitative expectations and mechanistic trade-offs of the three primary solubility enhancement strategies for lipophilic sulfonamides[2][5][6].

StrategySolubilization MechanismExpected Solubility IncreaseProsConsIdeal Application
pH Adjustment (> 9.5) Ionization (Deprotonation of -SO 2​ NH-)50x to 100xNo excipients required; zero optical interference.Highly basic pH denatures proteins and kills cells.Analytical HPLC, NMR sample prep.
Pluronic F127 (1-5%) Micellar Encapsulation (Hydrophobic core)15x to 30xRapid preparation; high capacity for rigid planar molecules.Can interfere with lipid-dependent enzymes.Biochemical/Enzymatic assays.
HP- β -CD (10-20%) Host-Guest Inclusion Complexation20x to 95xExtremely low cytotoxicity; preserves native protein folding.Requires complexation protocol; high mass of excipient.Cell-based assays, in vivo dosing.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not assume the compound is soluble just because the solution appears clear to the naked eye; micro-precipitates can cause false negatives in biological assays.

Protocol A: Preparation of HP- β -CD Inclusion Complex (Co-Evaporation Method)

This method forces the rigid tolane core into the hydrophobic cavity of the cyclodextrin, improving thermodynamic solubility[3].

  • Preparation: Dissolve 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide in 100% Methanol to a concentration of 5 mM.

  • Excipient Addition: In a separate vial, prepare a 20% (w/v) aqueous solution of HP- β -CD.

  • Mixing: Slowly add the methanolic drug solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring at 37°C. Target a 1:2 molar ratio of Drug:CD[3].

  • Co-Evaporation: Stir the mixture in an open vial inside a fume hood for 24 hours to completely evaporate the methanol. The solution should become slightly viscous.

  • Lyophilization (Optional but Recommended): Freeze the solution at -80°C and lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

  • Self-Validation Step: Reconstitute the powder in PBS (pH 7.4). Centrifuge the sample at 15,000 x g for 15 minutes.

    • Pass: No visible pellet. Analyze the supernatant via HPLC-UV; the peak area must match the theoretical 100% yield.

    • Fail: A white pellet forms. This indicates incomplete inclusion. You must increase the HP- β -CD molar ratio or increase the mixing temperature to 45°C.

Protocol B: Pluronic F127 Micellar Dispersion

Ideal for rapid preparation of biochemical assay stocks[1].

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Surfactant Matrix: Prepare a 5% (w/v) Pluronic F127 solution in your target assay buffer (e.g., Tris-HCl, pH 7.4). Allow it to stir at room temperature until completely clear.

  • Dispersion: While vortexing the Pluronic solution vigorously, inject the 10 mM DMSO stock directly into the vortex vortex (do not touch the plastic walls). Ensure the final DMSO concentration does not exceed 2%.

  • Self-Validation Step: Measure the kinetic solubility using a Nephelometer (laser light scattering). A sudden spike in light scattering indicates that the compound has exceeded the micellar capacity and is forming nano-precipitates.

Part 4: Decision Workflow Visualization

The following logic tree dictates the optimal path for solubilizing 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide based on your downstream application constraints.

SolubilityWorkflow Start Compound in DMSO Stock CheckAssay Is the assay pH sensitive? Start->CheckAssay AdjustPH Adjust Buffer pH > 9.5 (Deprotonate Sulfonamide) CheckAssay->AdjustPH No UseExcipients Use Solubilizing Excipients CheckAssay->UseExcipients Yes TestSol Measure Kinetic Solubility (Nephelometry / HPLC) AdjustPH->TestSol CheckTox Assay Type? UseExcipients->CheckTox Cyclodextrin HP-β-CD Complexation (Host-Guest Inclusion) CheckTox->Cyclodextrin Cell-Based Pluronic Pluronic F127 Dispersion (Micellar Encapsulation) CheckTox->Pluronic Biochemical Cyclodextrin->TestSol Pluronic->TestSol TestSol->UseExcipients Precipitates Success Proceed to Assay TestSol->Success Soluble

Figure 1: Decision matrix for troubleshooting lipophilic sulfonamide solubility.

Sources

Optimization

Technical Support Center: Troubleshooting 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide Synthesis

Welcome to the Technical Support Center. The synthesis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide requires two critical transformations: a Sonogashira cross-coupling to install the phenylethynyl group, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide requires two critical transformations: a Sonogashira cross-coupling to install the phenylethynyl group, and a sulfonylation to attach the benzylsulfonyl moiety. Researchers frequently encounter severe yield drops in this specific workflow due to the oxidative homocoupling of alkynes and the highly unusual reactivity of alpha-proton-containing sulfonyl chlorides.

This guide provides field-proven causality analyses, step-by-step self-validating protocols, and optimization strategies to rescue your yields.

Section 1: Sonogashira Cross-Coupling Troubleshooting

Q1: I am recovering a large amount of a non-polar byproduct, and my cross-coupling yield is <30%. What is happening? A1: You are likely observing Glaser homocoupling. Phenylacetylene readily undergoes oxidative dimerization in the presence of Copper(I) co-catalysts and trace oxygen to form 1,4-diphenylbuta-1,3-diyne[1]. The copper acetylide intermediate, which is essential for the transmetalation step in the Sonogashira cycle, is intercepted by oxygen[1].

Mechanistic Causality: Oxygen acts as an oxidant, regenerating the active Cu(II) species that drives the bimolecular coupling of two copper acetylides. High instantaneous concentrations of the terminal alkyne further push the reaction kinetics toward this wasteful bimolecular side reaction[1][2].

Protocol 1: Optimized Anaerobic Sonogashira Coupling

To establish a self-validating system, the absence of the blue/green tint (indicative of Cu(II) species) in your reaction mixture will visually confirm successful oxygen exclusion.

  • Glassware Preparation: Acid-wash all glassware (1M HCl, followed by DI water and acetone rinses) to remove trace transition metals that can catalyze side reactions. Oven-dry overnight.

  • Degassing: Dissolve 4-iodoaniline (1.0 equiv) and Pd(PPh3)2Cl2 (5 mol%) in anhydrous THF. Degas the solution rigorously via three freeze-pump-thaw cycles.

  • Base Addition: Add thoroughly degassed diisopropylamine (DIPA) (3.0 equiv).

  • Catalyst Activation: Add CuI (2 mol%) strictly under a positive stream of Argon[1].

  • Slow Addition: Dilute phenylacetylene (1.1 equiv) in degassed THF and add dropwise via a syringe pump over 2 to 3 hours at room temperature[1]. Keeping the alkyne concentration low starves the Glaser pathway.

  • Workup: Quench with saturated aqueous NH4Cl to sequester copper salts, extract with EtOAc, and purify via silica gel chromatography.

G ArX Aryl Halide + Pd(0) Cross Sonogashira Cross-Coupling (Desired) ArX->Cross Transmetalation CuAc Copper Acetylide CuAc->Cross Homo Glaser Homocoupling (Side Reaction) CuAc->Homo Bimolecular O2 Trace O2 O2->Homo Oxidation

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Section 2: Sulfonylation Troubleshooting

Q2: When reacting 4-(phenylethynyl)aniline with 1-phenylmethanesulfonyl chloride using Triethylamine (Et3N), my yield is abysmal, and I see trans-stilbene in my NMR. Why? A2: This is a classic, yet often overlooked, mechanistic trap. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), 1-phenylmethanesulfonyl chloride (benzylsulfonyl chloride) possesses highly acidic alpha-protons. When treated with a strong tertiary amine base like Et3N, it undergoes rapid dehydrohalogenation to form a highly reactive sulfene intermediate (PhCH=SO2)[3][4].

Mechanistic Causality: The sulfene is so unstable that it preferentially dimerizes to form cis-diphenylethylene sulfone, which subsequently extrudes SO2 or rearranges to form trans-stilbene[4]. This outcompetes the desired nucleophilic attack by the relatively weak nucleophile, 4-(phenylethynyl)aniline.

Q3: I switched to a weaker base, but I am now seeing bis-sulfonylation (formation of the tertiary sulfonamide). How do I prevent this? A3: Bis-sulfonylation occurs when the mono-sulfonamide product, which still possesses an acidic N-H proton, is deprotonated and reacts with a second equivalent of the sulfonyl chloride[5]. To solve both the sulfene and bis-sulfonylation issues, utilize a biphasic Schotten-Baumann setup (aqueous Na2CO3/DCM) and strict stoichiometric control[6][7].

Protocol 2: Controlled Sulfonylation via Schotten-Baumann Conditions

This protocol relies on a biphasic system where the inorganic base remains in the aqueous layer, preventing aggressive dehydrohalogenation of the sulfonyl chloride in the organic layer.

  • Amine Preparation: Dissolve 4-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (DCM).

  • Base Addition: Add an equal volume of 10% aqueous Na2CO3 solution to create a biphasic system. Cool the biphasic mixture to 0 °C under vigorous stirring[6].

  • Sulfonyl Chloride Addition: Dissolve 1-phenylmethanesulfonyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • Reaction Monitoring: Stir at 0 °C to room temperature for 2-4 hours. Monitor strictly via TLC or LC-MS until the primary amine is consumed. Do not let the reaction run overnight, as extended times promote bis-sulfonylation[5].

  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), then brine, dry over Na2SO4, and concentrate under reduced pressure.

G SM 1-phenylmethanesulfonyl chloride Sulfene Sulfene Intermediate (PhCH=SO2) SM->Sulfene Dehydrohalogenation Product Target Sulfonamide (Desired) SM->Product Nucleophilic Attack Base Strong Base (Et3N) Base->Sulfene Dimer Stilbene / Sulfone (Byproducts) Sulfene->Dimer Dimerization Amine Aniline Derivative + Weak Base Amine->Product

Divergent reactivity of 1-phenylmethanesulfonyl chloride based on base selection.

Section 3: Quantitative Data Summary

The table below summarizes the expected outcomes based on the troubleshooting parameters applied to both synthetic steps.

Reaction StepCondition TestedPrimary Observation / ByproductExpected Yield (%)
Sonogashira Standard (CuI, Pd, Air, Bolus Alkyne)High Glaser homocoupling (1,4-diphenylbuta-1,3-diyne)< 30%
Sonogashira Anaerobic, Syringe Pump AlkyneSuppressed homocoupling, clean conversion85 - 92%
Sulfonylation Et3N, DCM, 25 °CMassive sulfene formation; trans-stilbene observed< 15%
Sulfonylation Pyridine, 25 °C, 24 hSignificant bis-sulfonylation (over-reaction)40 - 50%
Sulfonylation Na2CO3 (aq) / DCM, 0 °C, 3 hClean mono-sulfonylation, suppressed sulfene75 - 85%

References

  • Elangovan, A., Wang, Y.-W., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, American Chemical Society. Available at:[Link]

  • King, J. F., & Durst, T. "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines: Formation of Geometrical Isomers About a Carbon–Sulfur Double Bond." Canadian Journal of Chemistry. Available at:[Link]

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Molecules. Available at:[Link]

  • ACS Publications. "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis." ACS Combinatorial Science. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preserving the Integrity of Novel Small Molecule Inhibitors

Subject: Best Practices for the Long-Term Laboratory Storage and Handling of Compound X (CAS 439097-35-5) Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Best Practices for the Long-Term Laboratory Storage and Handling of Compound X (CAS 439097-35-5)

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with novel and sensitive small molecule inhibitors, exemplified here as "Compound X (CAS 439097-35-5)". As specific stability and degradation data for this CAS number are not publicly available, this document provides a robust framework based on established principles of chemical stability and best practices in compound management. Our goal is to equip you with the knowledge and protocols necessary to prevent degradation, ensure experimental reproducibility, and protect the long-term value of your research compounds.

Section 1: Frequently Asked Questions (FAQs) - Initial Handling and Storage

Q1: I have just received a new shipment of Compound X as a lyophilized powder. What are the immediate first steps?

A1: Proper initial handling is critical to prevent contamination and premature degradation. Upon receipt, immediately inspect the container for any damage. The primary goal is to minimize exposure to atmospheric moisture and oxygen.

  • Do Not Open Immediately: Allow the vial to equilibrate to ambient room temperature for at least 30-60 minutes before opening.[1] This prevents atmospheric water from condensing on the cold powder, which can initiate hydrolysis.[2][3]

  • Inert Atmosphere is Key: If possible, open the vial inside a glove box or an enclosure purged with an inert gas like argon or nitrogen. This minimizes exposure to both oxygen and moisture.

  • Log and Document: Record the date of receipt, lot number, and initial appearance.[4] Assign a unique laboratory ID and enter it into your chemical inventory system.

  • Immediate Storage: After inspection and logging, store the sealed vial in a desiccated, temperature-controlled environment as recommended. For unknown or sensitive compounds, initial storage at -20°C or -80°C is a prudent starting point.[5]

Q2: What is the best way to prepare a stock solution of Compound X for long-term storage?

A2: The most common practice for storing small molecules is as a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).[6] This process must be done with meticulous care.

  • Solvent Quality: Use only high-purity, anhydrous (or low-water content) DMSO. The hygroscopic nature of DMSO means it readily absorbs water from the air, which can become a reactant for hydrolysis over time.[6]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This minimizes the volume of DMSO needed for your experiments (typically kept <0.1% in cell-based assays to avoid toxicity) and reduces the relative impact of any headspace moisture.[7][8]

  • Aliquotting is Mandatory: Never use a single, large stock solution for repeated experiments. This introduces contaminants with every use and subjects the entire stock to multiple freeze-thaw cycles. Prepare single-use aliquots in low-binding tubes (e.g., polypropylene) sufficient for one or two experiments.[8]

  • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen. This displaces oxygen and further protects against oxidative degradation.[3]

Q3: Lyophilized powder vs. DMSO stock: Which is better for long-term archival storage?

A3: For long-term archival storage (i.e., years), the lyophilized solid is unequivocally superior.[9][10][][12]

  • Chemical Stability: In its solid, crystalline state, molecular mobility is minimized, drastically slowing degradation kinetics.[13] Lyophilization removes water, a key reactant in hydrolysis, making the solid powder inherently more stable.[9][][12]

  • DMSO as a Reactant: While an excellent solvent, DMSO is not entirely inert. It can act as a mild oxidizing agent and may contain trace impurities that catalyze degradation over extended periods, even at low temperatures.[14][15]

Store DMSO stock solutions for active use over months to a year, but for preserving the compound for future projects, the solid form is the gold standard.

Section 2: Troubleshooting Guide - Common Degradation Scenarios

This section addresses specific issues that may indicate compound degradation.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting & Solutions
Loss of biological activity in my assay over time. 1. Compound Degradation: The inhibitor has degraded in the stock solution or under assay conditions.[7] 2. Repeated Freeze-Thaw Cycles: The main stock has been thawed and re-frozen multiple times, leading to water absorption and degradation.[16][17]1. Run a Stability Check: Use a fresh, unopened aliquot of your stock solution and compare its activity to your current working stock.[8] 2. Perform an Assay Stability Test: Incubate the compound in your complete assay medium at 37°C and test its activity at different time points (e.g., 0, 8, 24, 48 hours) to determine its half-life under experimental conditions.[7] 3. Always Aliquot: Discard the old stock and prepare new, single-use aliquots from the solid compound.[8]
Appearance of new peaks in my HPLC/LC-MS analysis. 1. Chemical Degradation: The compound is breaking down into one or more new chemical entities.[18] 2. Photodegradation: The compound is sensitive to light and has been exposed on the benchtop or through transparent storage vials.[14] 3. Oxidation/Hydrolysis: Exposure to air and/or moisture has chemically altered the molecule.[2][3]1. Characterize the Impurities: Use LC-MS to get the molecular weight of the new peaks to hypothesize the degradation pathway (e.g., a +16 Da shift suggests oxidation).[19] 2. Protect from Light: Store stock solutions and handle the compound in amber or light-blocking tubes.[3] 3. Review Handling Procedures: Ensure anhydrous solvents are used and that vials are sealed under inert gas.[6] Refer to your forced degradation study results (Protocol 2) to see if the observed impurities match those generated under specific stress conditions.
My DMSO stock solution appears cloudy or has visible precipitate upon thawing. 1. Poor Solubility: The compound's solubility limit in DMSO was exceeded. 2. Water Contamination: The DMSO used was not anhydrous, or absorbed water, reducing the compound's solubility. 3. Freeze-Thaw Issues: Some compounds can precipitate out of solution during the freezing process and may be slow to redissolve.[6]1. Gentle Warming & Vortexing: Warm the vial to 30-37°C and vortex thoroughly to try and redissolve the compound. Do not use high heat. 2. Sonication: A brief sonication in a water bath can help break up aggregates and facilitate redissolution. 3. Confirm Concentration: If redissolved, re-verify the concentration via a method like UV-Vis spectroscopy before use. If it doesn't redissolve, the stock should be discarded. 4. Prepare New Stock: Make a new stock solution, ensuring the compound is fully dissolved before aliquoting and freezing. Consider making a slightly lower concentration stock.

Section 3: Visualization of Workflows and Concepts

Diagram 1: Initial Compound Handling Workflow

This diagram outlines the decision-making process upon receiving a new sensitive compound.

A Compound Received (Lyophilized Powder) B Inspect Container for Damage A->B C Equilibrate Vial to Room Temp (30-60 min) B->C D Open in Inert Atmosphere (if possible) C->D E Log Receipt Info & Assign Lab ID D->E F Decision: Immediate Use or Long-Term Storage? E->F G Prepare Anhydrous DMSO Stock Solution (See Protocol 1) F->G Immediate Use I Store Original Vial in Desiccator at -20°C or -80°C F->I Long-Term Storage H Store Aliquots at -80°C G->H J Perform Initial Purity Analysis (HPLC) G->J I->J

Caption: Workflow for handling a newly received lyophilized compound.

Diagram 2: Common Degradation Pathways

This conceptual diagram illustrates the primary mechanisms of chemical degradation.

cluster_0 Degradation Stressors cluster_1 Degradation Reactions Water Water (H₂O) Hydrolysis Hydrolysis (Ester/Amide Cleavage) Water->Hydrolysis Oxygen Oxygen (O₂) Oxidation Oxidation (e.g., +16 Da) Oxygen->Oxidation Light Light (hν) Photolysis Photolysis (Bond Scission) Light->Photolysis Heat Heat (Δ) Thermolysis Thermolysis (Decarboxylation, etc.) Heat->Thermolysis Compound Active Compound X Degradants Inactive/Altered Degradants Compound->Degradants Hydrolysis Compound->Degradants Oxidation Compound->Degradants Photolysis Compound->Degradants Thermolysis

Caption: Key environmental stressors and their resulting degradation reactions.

Section 4: Essential Protocols for Stability Assessment

Protocol 1: Preparation of Aliquoted, Anhydrous DMSO Stock Solutions

Objective: To create robust, single-use stock solutions of Compound X with minimal risk of contamination or degradation.

Materials:

  • Vial of lyophilized Compound X

  • High-purity, anhydrous DMSO (sealed bottle)

  • Sterile, low-binding polypropylene microtubes

  • Calibrated precision pipettes and sterile tips

  • Inert gas source (Argon or Nitrogen) with a fine-nozzle regulator

  • Vortex mixer

Procedure:

  • Preparation: Allow the vial of Compound X and the sealed bottle of anhydrous DMSO to equilibrate to room temperature. Work in a clean, dry area, preferably a chemical fume hood.

  • Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Carefully unseal the Compound X vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. Immediately reseal the vial.

  • Solubilization: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain. Gentle warming (to 30°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into pre-labeled, single-use microtubes (e.g., 10-20 µL per tube).

  • Inert Gas Purge: Before capping each microtube, gently blow a stream of inert gas over the surface of the liquid for 2-3 seconds to displace ambient air.

  • Capping and Storage: Immediately and tightly cap each aliquot. Place the labeled aliquots in a freezer box and store at -80°C.

  • Documentation: Record the stock concentration, date of preparation, solvent, and number of aliquots in your lab notebook or LIMS.

Protocol 2: A Basic Forced Degradation Study

Objective: To rapidly identify the potential chemical liabilities of Compound X under harsh conditions, providing insight into its likely degradation pathways.[18][20][21] This helps in developing stability-indicating analytical methods.

Materials:

  • Compound X DMSO stock solution (10 mM)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC-grade water and acetonitrile

  • Small glass vials

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: For each condition, dilute the DMSO stock of Compound X into the stress solution to a final concentration of ~100 µM. Prepare a control sample in water.

    • Acid Hydrolysis: Compound X in 1 M HCl

    • Base Hydrolysis: Compound X in 1 M NaOH

    • Oxidation: Compound X in 3% H₂O₂

    • Control: Compound X in HPLC-grade water

  • Incubation: Incubate all samples at 40°C for 24 hours. Keep a T=0 sample of the control frozen at -20°C.

  • Neutralization (for acid/base samples): After incubation, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples (including the T=0 control) by a suitable HPLC-UV or LC-MS method.[19][22] The goal is to achieve 5-20% degradation of the parent compound.[21][23]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the conditions that caused the most significant loss of the parent peak.

    • Identify the retention times of major new peaks (degradants). This informs you what to look for in long-term stability studies. For example, if significant degradation occurs with H₂O₂, the compound is susceptible to oxidation.

Protocol 3: Long-Term Stability Monitoring by HPLC

Objective: To quantitatively assess the stability of Compound X under its intended storage conditions over time.

Materials:

  • Aliquots of Compound X in DMSO stored at the test condition (e.g., -20°C and -80°C).

  • Validated HPLC method capable of separating the parent compound from potential degradants.

  • A stable internal standard (IS), if available.

Procedure:

  • Time-Zero (T=0) Analysis: As soon as the stock solution is prepared, analyze one aliquot by HPLC. This is your baseline. Record the peak area of the parent compound.

  • Scheduled Time Points: Designate future time points for analysis (e.g., 1 month, 3 months, 6 months, 1 year). Store the remaining aliquots under the desired conditions (-20°C and -80°C).

  • Analysis at Time Points: At each scheduled time point, remove one aliquot from each storage condition. Allow it to thaw completely at room temperature. Analyze by the same HPLC method under identical conditions as the T=0 sample.

  • Data Calculation and Reporting:

    • Calculate the purity of the compound at each time point, often expressed as the percentage of the parent peak area relative to the total peak area of all components.

    • Calculate the percent remaining: (% Remaining) = (Peak Area at Time_X / Peak Area at T=0) * 100.

    • Present the data in a table.

Example Stability Data Table:

Time PointStorage ConditionPurity (% Area)% Remaining (vs. T=0)Observations
T=0N/A99.8%100%Single sharp peak.
3 Months-20°C98.5%98.7%Small impurity peak noted at R.T. 4.5 min.
3 Months-80°C99.7%99.9%No significant change from T=0.
6 Months-20°C96.2%96.4%Impurity peak at 4.5 min has increased in size.
6 Months-80°C99.6%99.8%No significant degradation observed.

This data strongly suggests that storage at -80°C is essential for preserving the long-term integrity of Compound X.

References

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Xpress Chems. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory?
  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors).
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments.
  • PharmTech. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Kozik, V. S., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • LSNE Contract Manufacturing. (2023, March 22). Lyophilized products: The benefits of freeze drying to increase product shelf-life and stability.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments.
  • Niras. (2024, September 12). The science of lyophilization in the pharmaceutical industry.
  • Chen, Y., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Ajmer, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • BOC Sciences. (n.d.). Lyophilization Stability Enhancement.
  • Pharma Excipients. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules.
  • Baell, J., & Walters, M. A. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-724.
  • Moghassemi, S., & Dadashzadeh, S. (2013). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. Iranian Journal of Pharmaceutical Research, 12(3), 345-353.
  • Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Jones, D. S. (2010, October 9).
  • BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6.
  • International Journal of Medical Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Fisher Scientific. (2010, September 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BenchChem. (n.d.). analytical methods to detect degradation products of Disodium 5'-ribonucleotide.
  • Kao Chemicals. (2022, November 2). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Sodium palmitate = 98.5 408-35-5.
  • Frontiers in Chemistry. (2026, March 5). Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products.
  • Al-Hilphy, A. R. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry, 3(1), 238.
  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?

Sources

Optimization

Purification of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide by flash column chromatography

Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers synthesizing and isolating 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. This guide is specifically engineered for researchers synthesizing and isolating 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (also known as N-[4-(phenylethynyl)phenyl]benzylsulfonamide).

Due to the unique structural dichotomy of this molecule—a highly rigid, lipophilic diphenylacetylene (tolan) core coupled with a polar, acidic sulfonamide headgroup—standard flash chromatography protocols often fail. This guide provides field-proven troubleshooting workflows, causality-driven explanations, and self-validating protocols to ensure high-purity isolation.

Molecular Profiling & Chromatographic Challenges

Before troubleshooting, it is critical to understand the causality behind the molecule's behavior on a silica gel stationary phase:

  • The Diphenylacetylene (Tolan) Core: This rigid, fully conjugated π -system promotes strong intermolecular π−π stacking[1][2]. Causality: High lattice energy leads to exceptionally poor solubility in standard alkane-based loading solvents (e.g., hexanes or heptane), causing the sample to precipitate on the column head.

  • The Benzylsulfonamide Group: Secondary sulfonamides possess an acidic N-H proton (pKa ~9–10). Causality: This proton acts as a strong hydrogen-bond donor to the weakly acidic silanol groups (Si-OH) on normal-phase silica gel. This continuous adsorption/desorption equilibrium manifests as severe streaking or tailing across multiple column volumes[3].

  • Synthetic Byproducts: Because this molecule is typically assembled via a palladium-catalyzed Sonogashira cross-coupling[1][2], crude mixtures are frequently contaminated with Triphenylphosphine Oxide (TPPO) and homocoupling byproducts (e.g., 1,4-diphenylbuta-1,3-diyne), which co-elute with polar sulfonamides.

Troubleshooting Workflows & FAQs

Q1: My product streaks severely from Rf​ 0.1 to 0.5 on TLC. How do I achieve a tight elution band?

Root Cause: Unsuppressed hydrogen bonding between the acidic sulfonamide N-H and the silica gel silanols[3]. Solution: Modify the mobile phase by adding a volatile organic acid. Adding 0.1% to 1% glacial acetic acid (AcOH) to your Hexanes/Ethyl Acetate eluent competitively binds the silanol sites and suppresses the ionization of the sulfonamide, forcing the molecule to elute in a sharp, discrete band[4]. Validation: Run a side-by-side TLC. The plate developed in the AcOH-modified solvent will show a tight, circular spot, whereas the unmodified solvent will show a teardrop-shaped streak.

Q2: My fractions are contaminated with a massive, highly UV-active impurity that co-elutes with my product. What is it?

Root Cause: If your final step was a Sonogashira coupling, this is almost certainly Triphenylphosphine Oxide (TPPO) [5]. TPPO is highly polar, crystalline, and notoriously difficult to separate from polar sulfonamides via standard normal-phase chromatography. Solution: Perform a pre-column chemical scavenging step. Dissolve the crude mixture in minimal warm ethanol and add a 1.8 M solution of Zinc Chloride ( ZnCl2​ ). This forms a highly insoluble ZnCl2​(TPPO)2​ coordinate complex that precipitates out of solution and can be filtered off before you even touch a chromatography column[5][6].

Q3: I cannot dissolve the crude mixture in my starting mobile phase (9:1 Hexanes:EtOAc) for wet loading. It crashes out immediately.

Root Cause: The rigid tolan core prevents dissolution in highly non-polar solvent ratios. Solution: Abandon wet loading and utilize Dry Loading . Dissolve the crude mixture in a strong, volatile solvent (like Dichloromethane or Tetrahydrofuran), add dry silica gel (or Celite), and evaporate it to a free-flowing powder. This bypasses the solubility limit and prevents column-head precipitation.

Chromatographic Decision Tree

The following logical workflow illustrates the optimal path for purifying this specific compound based on the state of your crude mixture.

G Start Crude Mixture: 1-phenyl-N-[4-(2-phenylethynyl)phenyl] methanesulfonamide Q1 Is TPPO present from Sonogashira? Start->Q1 A1_Yes Pre-treat with ZnCl2 in EtOH to precipitate TPPO Q1->A1_Yes Yes A1_No Proceed to Loading Q1->A1_No No Q2 Does the sample dissolve in the initial mobile phase? A1_Yes->Q2 A1_No->Q2 A2_No Perform Dry Loading (Adsorb onto Silica/Celite) Q2->A2_No No A2_Yes Perform Wet Loading Q2->A2_Yes Yes Q3 Does the product streak on TLC (Silica)? A2_No->Q3 A2_Yes->Q3 A3_Yes Add 0.1% - 1% Acetic Acid to Mobile Phase Q3->A3_Yes Yes A3_No Run Standard Flash Chromatography Q3->A3_No No

Caption: Decision matrix for the purification of tolan-based sulfonamides via flash chromatography.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality and quantitative outcomes of various solvent systems on the Rf​ behavior of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

Solvent SystemAdditive Rf​ BehaviorMechanistic Outcome
Hexanes / EtOAc (7:3)None0.20 - 0.60 (Severe Streaking)Unsuppressed H-bonding between sulfonamide N-H and silica silanols[3].
Hexanes / EtOAc (7:3) 0.5% Acetic Acid 0.35 (Tight Spot) AcOH competitively binds silanols and suppresses ionization, yielding sharp bands [4].
DCM / MeOH (95:5)None0.40 (Moderate Tailing)MeOH disrupts H-bonding but causes co-elution of highly polar impurities (e.g., TPPO).
Toluene / EtOAc (8:2)None0.30 (Slight Tailing)Toluene π -interactions compete with the tolan core, improving solubility but reducing resolution.

Optimized Step-by-Step Experimental Protocol

This protocol integrates the troubleshooting principles into a self-validating, start-to-finish workflow.

Phase 1: Pre-Column TPPO Scavenging (If applicable)
  • Concentration: Concentrate the crude Sonogashira reaction mixture to a thick oil under reduced pressure.

  • Dissolution: Dissolve the residue in a minimal volume of warm Ethanol (EtOH).

  • Complexation: Add 2.0 equivalents of a 1.8 M ZnCl2​ solution (in EtOH) relative to the estimated TPPO content[5]. Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the resulting white precipitate ( ZnCl2​(TPPO)2​ ) through a Büchner funnel. Wash the filter cake with cold EtOH[5].

  • Self-Validation Checkpoint: Spot the filtrate on a TLC plate (7:3 Hex/EtOAc). The massive, bright blue fluorescent spot at Rf​ ~0.1 (under 254 nm UV) should be reduced by >90%.

Phase 2: Dry Loading Preparation
  • Solubilization: Concentrate the filtered EtOH solution to dryness. Re-dissolve the crude mass in 5–10 mL of Dichloromethane (DCM).

  • Adsorption: Add dry silica gel (approximately 3 to 4 times the mass of the crude product) to the DCM solution.

  • Evaporation: Remove the DCM via rotary evaporation until a free-flowing powder is obtained.

  • Self-Validation Checkpoint: The powder must not stick to the walls of the flask. If it is clumpy, the tolan core is still solvated; add more silica and re-evaporate.

Phase 3: Flash Column Chromatography
  • Column Packing: Pack a flash column with silica gel (30:1 to 50:1 silica-to-crude ratio) using a mobile phase of 9:1 Hexanes:Ethyl Acetate containing 0.5% Glacial Acetic Acid [3][4].

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the flat column head. Cap with a 1 cm layer of clean sand to prevent disturbance.

  • Elution Gradient:

    • Flush with 2 Column Volumes (CV) of 9:1 Hexanes:EtOAc (0.5% AcOH) to elute non-polar homocoupling impurities (e.g., 1,4-diphenylbuta-1,3-diyne).

    • Ramp the gradient to 7:3 Hexanes:EtOAc (0.5% AcOH) over 3 CVs to elute the target sulfonamide.

  • Monitoring: Monitor the eluent using a UV detector at 254 nm and 280 nm .

    • Self-Validation Checkpoint: The diphenylacetylene core has a strong, distinct chromophore at 280 nm[1]. Tracking the 280 nm trace allows you to easily differentiate your product from non-conjugated impurities that only absorb at 254 nm.

  • Recovery: Combine the product-containing fractions. To remove the residual acetic acid, wash the combined organic fractions with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate under reduced pressure to yield the pure 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide.

References

  • A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. ACS Omega. Retrieved from:[Link][1]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. PMC / NIH. Retrieved from:[Link][2]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Retrieved from:[Link][6]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. Retrieved from:[Link][4]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)[1]. This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)[1]. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of steric hindrance associated with this molecule. Our goal is to equip you with the expert insights and practical protocols needed to optimize your synthetic outcomes.

Understanding the Challenge: Intrinsic Steric Hindrance

The molecular architecture of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide presents considerable steric challenges that can impede or prevent desired chemical transformations. The bulky phenyl groups on both the methanesulfonamide and the phenylethynyl moieties create a crowded environment around the key reactive sites: the sulfonamide N-H bond and the internal alkyne. This "molecular shielding" is a primary reason for sluggish or failed reactions.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the molecule and how does steric hindrance affect them?

A1: The two primary sites for chemical reactions are the acidic proton on the sulfonamide nitrogen and the π-system of the internal alkyne.

  • Sulfonamide N-H: This proton is acidic due to the electron-withdrawing sulfonyl group[4]. However, deprotonation or N-arylation reactions can be difficult. The bulky 1-phenylmethyl group on the sulfur and the large N-aryl substituent create a congested pocket around the nitrogen, making it difficult for bases or electrophiles to approach.[5][6]

  • Internal Alkyne: The diphenylacetylene core is sterically demanding. Reactions like cycloadditions, hydroalkynylations, or semi-hydrogenations are significantly affected because reagents must navigate past the two flanking phenyl groups to interact with the triple bond.[7][8][9] The choice of catalyst and reaction conditions is critical to overcome this barrier.

Q2: I am attempting to deprotect the sulfonamide to liberate the parent aniline. Why are standard conditions failing?

A2: Sulfonamides are notoriously stable protecting groups, and the steric bulk on this specific molecule exacerbates the issue. Harsh deprotection conditions, such as strong acid hydrolysis or reductive cleavage, are often required.[10][11][12] Standard conditions may fail due to:

  • Ineffective Protonation: The sterically hindered nitrogen may not be efficiently protonated under moderately acidic conditions.

  • Poor Reagent Accessibility: Reductive methods using metal hydrides or dissolving metals may fail if the reagent cannot make close contact with the sulfonyl group.

For this substrate, high-temperature acidic hydrolysis with a strong acid like trifluoromethanesulfonic acid (TfOH) may be necessary, though this risks side reactions on the alkyne.[10][12]

Q3: Can I perform reactions on the aromatic rings, such as electrophilic aromatic substitution?

A3: Yes, but regioselectivity will be a major challenge. The phenyl ring of the methanesulfonamide moiety and the N-phenyl ring are both potential sites for substitution. The directing effects of the sulfonamide and the alkyne groups, combined with the significant steric hindrance, will govern the outcome. It is likely that substitution will occur at the least hindered positions, and forcing conditions may be required, potentially leading to a mixture of products.

Troubleshooting Guide: Problem-Oriented Solutions

This section provides specific troubleshooting advice for common experimental failures.

Problem 1: Low or No Yield in N-H Deprotonation/Alkylation

Potential Cause: The base being used is too sterically bulky to access the N-H proton, or the electrophile cannot approach the nitrogen anion.

Solutions:

  • Employ a Less Hindered Base: Switch from bulky bases like lithium diisopropylamide (LDA) to smaller, strong bases.

    • Example: Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF or THF. These bases are less sterically demanding and can effectively deprotonate the sulfonamide.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[13] Use a high-boiling solvent like DMF, DMSO, or dioxane and heat the reaction. Monitor carefully for decomposition.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by rapidly and efficiently heating the sample, often leading to higher yields in shorter times.[13][14]

Workflow for Optimizing N-H Deprotonation

Caption: Troubleshooting workflow for N-H functionalization.

Problem 2: Failure of Metal-Catalyzed Cycloaddition at the Alkyne

Potential Cause: The bulky substrate cannot coordinate effectively to the metal center of the catalyst, or the catalyst itself has large ligands that create a sterically impossible transition state.

Solutions:

  • Select a Catalyst with Smaller Ligands: If using a phosphine-ligated catalyst (e.g., Palladium or Ruthenium), switch from bulky ligands like PPh₃ or tricyclohexylphosphine to smaller ones like PMe₃ or consider ligandless conditions if the catalyst is stable.

  • Change the Metal Center: Different metals have different coordination geometries and steric tolerances. If a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) fails, consider a Copper-catalyzed (CuAAC) or Iridium-catalyzed approach, which may have different steric requirements.[15]

  • Increase Catalyst Loading and Temperature: For sterically demanding substrates, higher catalyst loading (e.g., 5-10 mol%) and elevated temperatures may be required to achieve a reasonable reaction rate.[16]

Table 1: Recommended Starting Conditions for Alkyne Functionalization
Reaction TypeCatalyst SystemSolventTemperature (°C)Key Considerations
Azide-Alkyne Cycloaddition RuClCp*(PTA)₂[15]DMF80 - 110Ruthenium catalysts can be effective for internal alkynes.
Semi-Hydrogenation Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead)Ethyl Acetate25High steric hindrance may slow the reaction significantly.[7][9]
Hydroalkynylation Nickel or Rare-Earth Metal Catalysts[17][18]Toluene / THF60 - 100Catalyst choice is critical for regioselectivity with unsymmetrical alkynes.[17][18]
Problem 3: Incomplete Sulfonamide Deprotection

Potential Cause: The chosen acidic or reductive conditions are not harsh enough to cleave the highly stable and sterically protected S-N bond.

Solutions:

  • Drastic Acidic Hydrolysis: This is often the most effective, albeit harsh, method.

    • Protocol: Use a strong acid like trifluoromethanesulfonic acid (TfOH) or a mixture of HBr in acetic acid at elevated temperatures (e.g., 90-110 °C).[10][11]

  • Reductive Cleavage with Dissolving Metals: Conditions like sodium in liquid ammonia can be effective but may also reduce the alkyne.

    • Protocol: In a flask equipped with a dry-ice condenser, add the sulfonamide to liquid ammonia at -78 °C. Add small pieces of sodium metal until a persistent blue color remains. Quench carefully with ammonium chloride after the reaction is complete.[11]

Deprotection Strategy Decision Diagram

G cluster_0 Deprotection Decision Path start Goal: Deprotect Sulfonamide check_alkyne Is the alkyne functionality required in the final product? start->check_alkyne acid_path Use Strong Acid Hydrolysis (e.g., TfOH, 90°C) check_alkyne->acid_path  Yes (Reductive methods may reduce alkyne) reductive_path Use Reductive Cleavage (e.g., Na/NH3) check_alkyne->reductive_path  No (Reductive methods are viable) acid_protocol Protocol: Dissolve substrate in TfOH, heat, monitor by LC-MS. acid_path->acid_protocol reductive_protocol Protocol: Dissolve in liquid NH3, add Na, quench. reductive_path->reductive_protocol

Caption: Decision diagram for selecting a sulfonamide deprotection strategy.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Suspension: Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully suspend it in anhydrous DMF (0.2 M relative to the substrate).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. A cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Heating: Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: Trifluoromethanesulfonic Acid (TfOH) Mediated Deprotection[10]

Safety Note: Trifluoromethanesulfonic acid is extremely corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Setup: In a flask equipped with a reflux condenser, dissolve the sulfonamide substrate (1.0 equivalent) in trifluoromethanesulfonic acid (10-20 equivalents).

  • Heating: Heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with an organic solvent, and analyzing by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly and carefully onto a mixture of ice and saturated aqueous NaHCO₃ solution to neutralize the acid. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product should be purified by column chromatography.

References
  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. CORE.
  • (a) The [2 + 1] cycloaddition of diphenylacetylene induced at IVK; (b)...
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustr
  • Novel cycloaddition reactions of isocyanides with diphenylacetylene using transition-metal complexes. RSC Publishing.
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs.
  • Steric and Electronic Effect on C2‐H Arylation of Sulfonamides.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Transition metal-catalyzed selective hydroalkynylation of internal alkynes with terminal alkynes.
  • Steric and Electronic Effect on C 2 ‐H Aryl
  • Recent developments in the synthesis of N-aryl sulfonamides.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
  • Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition.
  • A Researcher's Guide to Sulfonamide Deprotection: A Compar
  • Catalytic Activity of Ruthenium Complexes Containing Hydrotris(pyrazolyl)methane or Cyclopentadienyl Ligands in the Azide–Alkyne Click Cycloaddition Reaction.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
  • Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry.
  • Steric Hindrance (Is Like A F
  • Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection. Benchchem.
  • Overcoming steric hindrance in Williamson ether synthesis. Benchchem.
  • Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in w
  • Regio- and Stereoselective Hydroalkynylation of Internal Alkynes with Terminal Alkynes by Half-Sandwich Rare-Earth Catalysts. Journal of the American Chemical Society.
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Effect on steric hindrance on nucleophiles. r/OrganicChemistry - Reddit.
  • Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Chemistry Portal.
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Benchchem.
  • 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide vs traditional sulfonamide inhibitors

An in-depth comparative analysis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (PPMS) against traditional sulfonamide inhibitors reveals a fundamental paradigm shift in rational drug design. While the sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (PPMS) against traditional sulfonamide inhibitors reveals a fundamental paradigm shift in rational drug design. While the sulfonamide moiety is historically synonymous with metalloenzyme inhibition, appending bulky, rigid hydrophobic motifs completely alters its pharmacological trajectory.

This guide provides a rigorous, data-backed comparison of these two structural classes, detailing the mechanistic causality behind their divergent targets and providing self-validating experimental protocols for target engagement validation.

Structural and Mechanistic Paradigm Shift

Traditional Primary Sulfonamides: The Enthalpic Coordinators

Traditional sulfonamide inhibitors (e.g., Acetazolamide, Brinzolamide) are characterized by a primary sulfonamide group (-SO₂NH₂) . In physiological environments, this group deprotonates to form a sulfonamide anion, which acts as a powerful nucleophile. This anion directly coordinates with the active-site zinc ion (Zn²⁺) of Carbonic Anhydrase (CA) isozymes in a tetrahedral geometry, displacing the catalytic water molecule [1]. This interaction is highly enthalpy-driven , relying on strong electrostatic bonds and a network of hydrogen bonds with surrounding residues (e.g., Thr199).

PPMS: The Entropic Hydrophobic Wedge

In contrast, 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide is a secondary sulfonamide (-SO₂NH-R). The nitrogen is flanked by a benzylsulfonyl group and a rigid 4-(phenylethynyl)phenyl (diarylalkyne/tolan) moiety.

  • Steric Exclusion: The bulky substitutions on the nitrogen atom create severe steric clash within the narrow, conical active site of Carbonic Anhydrase, effectively abolishing Zn²⁺ coordination [2].

  • Hydrophobic Target Engagement: The rigid diarylalkyne axis mimics the cis-stilbene core of known vascular disrupting agents like combretastatin A-4. Instead of metal coordination, PPMS relies on the hydrophobic effect (entropy-driven binding) to insert into deep lipophilic pockets, specifically targeting the colchicine-binding site of β-tubulin to disrupt microtubule dynamics [3].

Mechanism cluster_traditional Traditional Primary Sulfonamides cluster_ppms 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide A1 Primary Sulfonamide (-SO2NH2) A2 Deprotonation to Anion A1->A2 A3 Direct Zn2+ Coordination (Carbonic Anhydrase) A2->A3 B1 Secondary Sulfonamide + Diarylalkyne B2 Steric Hindrance Prevents Zn2+ Binding B1->B2 B3 Hydrophobic Pocket Insertion (Tubulin Colchicine Site) B2->B3

Fig 1. Mechanistic divergence between primary sulfonamides and bulky secondary diarylalkyne sulfonamides.

Comparative Pharmacodynamics & Thermodynamics

To objectively compare these two classes, we must look beyond simple IC₅₀ values and examine the thermodynamic signatures of their binding events. The table below summarizes the quantitative distinctions between a classic primary sulfonamide and the bulky secondary sulfonamide PPMS.

ParameterTraditional Primary Sulfonamide (e.g., Acetazolamide)1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (PPMS)
Primary Target Carbonic Anhydrase (CA II/IX)β-Tubulin (Colchicine Site)
Binding Mechanism Enthalpy-driven (Zn²⁺ coordination)Entropy-driven (Hydrophobic effect)
CA II IC₅₀ 12 nM> 50,000 nM
Tubulin IC₅₀ > 100,000 nM~ 1.5 µM
LogP (Lipophilicity) -0.265.42
ΔH (Binding Enthalpy) Highly Negative (Favorable)Near Zero / Slightly Positive
-TΔS (Binding Entropy) Unfavorable / Near ZeroHighly Negative (Favorable)

Experimental Methodologies for Target Validation

To validate the mechanistic shift from metalloenzyme coordination to hydrophobic pocket insertion, a multi-parametric workflow is required. The following protocols are designed as self-validating systems , ensuring that artefactual data (e.g., aggregation-based inhibition or heat of dilution) is identified and excluded.

Workflow Step1 Compound Preparation Step2 ITC Binding Thermodynamics Step1->Step2 Step3 Tubulin Polymerization Assay Step1->Step3 Step4 Carbonic Anhydrase Inhibition Assay Step1->Step4 Step5 Data Synthesis & Selectivity Profiling Step2->Step5 Step3->Step5 Step4->Step5

Fig 2. Multi-parametric experimental workflow for evaluating target engagement and selectivity.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality: IC₅₀ assays confirm if a drug binds, but ITC explains how it binds. By measuring the heat exchange during binding, ITC separates the free energy (ΔG) into enthalpic (ΔH) and entropic (-TΔS) components. This is critical to prove that PPMS relies on the hydrophobic effect (water displacement) rather than Zn²⁺ coordination.

Step-by-Step Procedure:

  • Sample Preparation: Dialyze purified β-tubulin (for PPMS) and CA II (for traditional sulfonamides) into identical ITC buffers (20 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO). Match the ligand buffer exactly to the final dialysate to prevent heat-of-mixing artifacts.

  • Cell Loading: Load the sample cell (volume ~200 µL) with 20 µM protein. Load the injection syringe with 200 µM of the respective inhibitor.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation Check (c-value): Calculate the Wiseman c -value ( c=n⋅Ka​⋅[M] ). The protocol is only valid if 10<c<1000 . If c<10 , the binding curve is too flat to accurately deconvolute ΔH and Ka, requiring an increase in protein concentration.

  • Control: Perform a ligand-into-buffer titration. Subtract this background heat from the ligand-into-protein data to isolate the true binding enthalpy.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: Because the diarylalkyne moiety of PPMS is structurally homologous to known microtubule destabilizers, we must functionally validate its ability to inhibit tubulin polymerization in real-time using a fluorescence-based reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).

Step-by-Step Procedure:

  • Reagent Assembly: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black plate, add 5 µL of PPMS (final concentrations ranging from 0.1 µM to 10 µM).

  • Controls (Self-Validation):

    • Negative Control: 1% DMSO vehicle.

    • Positive Control (Destabilizer): 3 µM Colchicine.

    • Positive Control (Stabilizer): 3 µM Paclitaxel.

  • Initiation & Kinetic Read: Rapidly add 45 µL of the tubulin reaction mix to the plate. Immediately read fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Quality Check: Calculate the Z'-factor using the DMSO and Colchicine control wells at the 45-minute mark. The assay is quantitatively valid only if the Z'-factor is ≥0.5 .

Conclusion

The comparison between traditional primary sulfonamides and 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide highlights a critical lesson in medicinal chemistry: the functional group environment dictates the target. While the primary sulfonamide is an enthalpic warhead for metalloenzymes, appending a bulky, rigid diarylalkyne to a secondary sulfonamide completely abolishes zinc coordination. Instead, it transforms the molecule into a highly lipophilic, entropy-driven wedge capable of disrupting deep hydrophobic protein-protein interfaces, such as the tubulin polymerization axis.

Comparative

A Senior Application Scientist's Guide to the Validation of 1H and 13C-NMR Spectral Data for N-(4-benzoylphenyl)-4-methoxy-N-methyl-N-(4-phenylbutyl)benzenesulfonamide (CAS 439097-35-5)

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the go...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic compounds. This guide provides an in-depth, experience-driven approach to the acquisition and validation of ¹H-NMR and ¹³C-NMR spectral data for the compound with CAS number 439097-35-5, a complex sulfonamide derivative.

Our focus extends beyond a mere recitation of data. We will delve into the causality behind experimental choices, establish a self-validating analytical workflow, and ground our methodology in authoritative standards.

The Subject Molecule: Understanding CAS 439097-35-5

The compound identified by CAS number 439097-35-5 is N-(4-benzoylphenyl)-4-methoxy-N-methyl-N-(4-phenylbutyl)benzenesulfonamide. Its structure presents several distinct regions for NMR analysis: a benzophenone moiety, a methoxy-substituted benzenesulfonamide group, and an N-methyl, N-phenylbutyl chain. Each of these fragments will give rise to characteristic signals in both the proton and carbon NMR spectra. A thorough validation of these spectra is critical to confirm the identity, purity, and structural integrity of the synthesized compound.

Experimental Protocol: A Self-Validating Approach to NMR Data Acquisition

The quality of NMR data is paramount. The following protocol is designed to ensure reproducibility and accuracy, incorporating checks and standards that build confidence in the final spectral interpretation.

Sample Preparation and Referencing
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for compounds of this polarity. However, solubility should be confirmed. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The choice of solvent can slightly affect chemical shifts, so consistency is key.[1]

  • Concentration : Aim for a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. This typically provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. If using a solvent without pre-added TMS, add a small drop. For quantitative NMR (qNMR), a calibrated internal standard of known concentration would be required.[2][3]

Instrument Calibration and Parameters

Before acquiring data for the target compound, it is crucial to verify the instrument's performance.

  • Lineshape and Resolution : Run a standard sample, such as 1% 1,2-Dichlorobenzene in Acetone-d6, to check the resolution and lineshape. Optimized shimming is essential to achieve the manufacturer's specified values for peak width at various heights.

  • Sensitivity : Use a standard like 0.1% ethylbenzene in CDCl₃ to evaluate the signal-to-noise ratio (SNR), ensuring the instrument is performing optimally.

¹H-NMR Acquisition Parameters
  • Field Strength : Data should be acquired on a high-field instrument (e.g., 400 MHz or higher) to maximize signal dispersion, which is critical for resolving the numerous aromatic and aliphatic protons in this molecule.

  • Pulse Angle : A 30-45° pulse angle is typically used for standard ¹H spectra to allow for faster repetition rates without saturating the signals.

  • Acquisition Time (at) : Set to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

  • Number of Scans (ns) : Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition Parameters
  • Decoupling : Standard ¹³C spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • Pulse Angle : A 30° flip angle is recommended for quantitative accuracy in inverse gated experiments.[2]

  • Relaxation Delay (d1) : Carbon nuclei, especially quaternary carbons, have longer relaxation times. A longer delay (5-10 seconds) is necessary to ensure accurate integration, particularly if quantitative information is desired.

  • Number of Scans (ns) : Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

The workflow for acquiring and validating NMR data can be visualized as follows:

G cluster_prep Sample Preparation cluster_inst Instrument Validation cluster_acq Data Acquisition cluster_proc Data Processing & Validation A Select Solvent (e.g., CDCl3) B Dissolve Analyte (5-10 mg) A->B C Add Internal Standard (TMS) B->C F Acquire 1H-NMR Spectrum C->F G Acquire 13C-NMR Spectrum C->G D Check Lineshape & Resolution E Verify Signal-to-Noise Ratio D->E E->F E->G H Acquire 2D NMR (COSY, HSQC) F->H G->H I Phase & Baseline Correction H->I J Peak Integration & Calibration I->J K Compare with Predicted Data J->K L Structural Confirmation K->L

Caption: Workflow for NMR Spectral Data Acquisition and Validation.

Predicted Spectral Data and Interpretation

While a publicly available, validated spectrum for CAS 439097-35-5 was not located, we can predict the expected chemical shifts based on the known effects of its functional groups. This predicted data serves as a crucial benchmark for validating experimentally acquired spectra.

The molecular structure with key proton and carbon environments is shown below:

G cluster_A Benzophenone Moiety cluster_B Benzenesulfonamide Moiety cluster_C N-Alkyl Chain mol Structure of CAS 439097-35-5 with key regions highlighted A1 Aromatic Protons (H) A3 Carbonyl Carbon (C=O) A2 Aromatic Carbons (C) B1 Aromatic Protons (H) B3 Methoxy Group (H & C) B2 Aromatic Carbons (C) C1 N-Methyl Group (H & C) C4 Terminal Phenyl Group (H & C) C2 N-CH2 Group (H & C) C3 Alkyl Chain (H & C)

Caption: Key Structural Regions of CAS 439097-35-5 for NMR Analysis.

Predicted ¹H-NMR Data (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20 - 7.90m17HAromatic ProtonsMultiple overlapping signals from the three distinct phenyl rings. Protons ortho to the benzoyl carbonyl and the sulfonamide group will be the most downfield.
~3.80s3H-OCH₃A characteristic singlet for a methoxy group on an aromatic ring.
~3.40 - 3.60t2HN-CH₂-CH₂A triplet for the methylene group attached to the nitrogen.
~2.90s3HN-CH₃A singlet for the N-methyl group.
~2.60t2HPh-CH₂-CH₂A triplet for the benzylic methylene group.
~1.60 - 1.90m4H-CH₂-CH₂-Multiplets for the two central methylene groups of the butyl chain.
Predicted ¹³C-NMR Data (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195C=OCharacteristic chemical shift for a benzophenone carbonyl carbon.
~163Ar-C-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~114 - 145Aromatic CarbonsA complex region with at least 18 signals for the aromatic carbons. Quaternary carbons will have lower intensity.
~55.6-OCH₃Typical shift for a methoxy carbon.[4]
~50N-CH₂Aliphatic carbon attached to nitrogen.
~38N-CH₃N-methyl carbon.
~35Ph-CH₂Benzylic carbon.
~28 - 29-CH₂-CH₂-Central alkyl carbons of the butyl chain.

Data Validation: Comparing Experimental vs. Predicted Spectra

Validation is a multi-step process of cross-correlation between different NMR experiments and theoretical expectations.

  • Chemical Shift Correlation : The primary validation step is to compare the experimentally observed chemical shifts with the predicted values in the tables above. Minor deviations are expected due to solvent and concentration effects.[1]

  • Integration Analysis (¹H-NMR) : The integral values in the proton spectrum must correspond to the number of protons in the proposed structure. For example, the ratio of the aromatic region integral to the methoxy singlet integral should be approximately 17:3.

  • Multiplicity (Splitting Pattern) : The splitting patterns in the ¹H-NMR spectrum must be consistent with the neighboring protons. For instance, the methylene groups in the butyl chain are expected to show triplet or multiplet patterns due to coupling with adjacent CH₂ groups.

  • Carbon Count (¹³C-NMR) : The number of signals in the proton-decoupled ¹³C-NMR spectrum should match the number of unique carbon atoms in the molecule.

  • Two-Dimensional (2D) NMR for Unambiguous Assignment : For a molecule of this complexity, 2D NMR is not just helpful, it is essential for definitive validation.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent in the structure. This is invaluable for tracing the connectivity within the phenylbutyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C). This allows for the unambiguous assignment of protonated carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for example, showing a correlation from the N-methyl protons to the adjacent N-CH₂ carbon.

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for structural elucidation, its data should ideally be corroborated by other techniques to provide a complete analytical profile.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch from the benzophenone (~1660 cm⁻¹), and the S=O stretches from the sulfonamide (~1350 and 1160 cm⁻¹).

  • Elemental Analysis : Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values calculated from the molecular formula.

By integrating data from these orthogonal techniques, the confidence in the structural assignment and purity assessment of CAS 439097-35-5 is significantly enhanced. This comprehensive approach ensures the scientific integrity required for research and drug development applications.

References

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for a related sulfonamide synthesis. While not the target molecule, this provides representative shifts for similar structures. Available at: [Link]

  • Ortiz, A., et al. (2021). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. MDPI. Available at: [Link]

  • Jones, I. C., et al. (2005). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Available at: [Link]

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Validation

A Comparative Guide to the Binding Affinity of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and Its Structural Analogs

Abstract This guide provides a comprehensive framework for evaluating the binding affinity of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide, a molecule with potential therapeutic relevance, and its rationally...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for evaluating the binding affinity of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide, a molecule with potential therapeutic relevance, and its rationally designed structural analogs. We delve into the strategic selection of a representative protein target, the chemical synthesis of analog compounds, and the detailed application of Surface Plasmon Resonance (SPR) for the quantitative assessment of binding kinetics and affinity. The methodologies are presented with a focus on experimental design, causality, and data interpretation, offering researchers a robust protocol for structure-activity relationship (SAR) studies.

Introduction: Rationale for Comparative Binding Affinity Studies

The compound 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (Parent Compound, PC-001) possesses a unique chemical architecture, incorporating a flexible methanesulfonamide linker between two phenyl rings, one of which is further functionalized with a phenylethynyl group.[1] Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions.[2]

While the specific biological target of PC-001 is not extensively documented in publicly available literature, its structural motifs, particularly the sulfonamide group, are found in inhibitors of enzymes such as carbonic anhydrases and kinases.[3][4] For the purpose of this illustrative guide, we will hypothesize a representative protein target, a ubiquitous enzyme class such as a protein kinase, to delineate a universally applicable experimental workflow.

The primary objective of this guide is to establish a rigorous and reproducible methodology for comparing the binding affinity of PC-001 with a series of structural analogs. By systematically modifying specific moieties of the parent compound, we can elucidate the contribution of each functional group to the binding interaction, thereby generating a preliminary structure-activity relationship (SAR) profile. This information is invaluable for the optimization of lead compounds in drug discovery.

Experimental Design and Workflow

The overall experimental strategy is designed to ensure a logical progression from the preparation of biological and chemical reagents to the final comparative analysis of binding affinities. The workflow is depicted below.

experimental_workflow cluster_protein Protein Preparation cluster_compound Compound Synthesis cluster_assay Binding Affinity Assay p1 Gene Synthesis & Cloning p2 Protein Expression p1->p2 p3 Purification (Affinity Chromatography) p2->p3 a2 Ligand Immobilization (Protein) p3->a2 Purified Protein c1 Parent Compound (PC-001) Synthesis c2 Analog Design c1->c2 a3 Analyte Injection (Compounds) c1->a3 Parent Compound c3 Analog Synthesis c2->c3 c3->a3 Analogs a1 SPR Sensor Chip Preparation a1->a2 a2->a3 a4 Data Acquisition (Sensorgrams) a3->a4 a5 Comparative SAR Analysis a4->a5 Data Analysis (Kinetics & Affinity)

Figure 1: High-level experimental workflow for comparative binding affinity studies.

Selection and Preparation of a Hypothetical Protein Target

For this guide, we will use a representative human kinase as our target protein. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them common drug targets. We will proceed with expressing and purifying the kinase domain of this protein with an N-terminal polyhistidine (His) tag to facilitate purification via immobilized metal affinity chromatography (IMAC).[5]

Design and Synthesis of Structural Analogs

To build a meaningful SAR, we will synthesize three structural analogs of PC-001, each with a specific modification designed to probe different aspects of the binding interaction.

  • PC-001 (Parent Compound): 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

  • Analog 1 (ANA-001): Removal of the terminal phenyl group from the ethynyl moiety. This will assess the contribution of the terminal phenyl ring to the binding affinity.

  • Analog 2 (ANA-002): Replacement of the methanesulfonyl group with a benzenesulfonyl group. This modification will explore the impact of the steric and electronic properties of the sulfonyl moiety.[6]

  • Analog 3 (ANA-003): Introduction of a polar functional group, such as a hydroxyl group, on the terminal phenyl ring. This will probe for potential hydrogen bonding interactions in the binding pocket.

The synthesis of these sulfonamide derivatives can be achieved through established organic chemistry protocols, typically involving the reaction of a substituted aniline with the corresponding sulfonyl chloride in the presence of a base.[6]

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical sensing technique that is widely used for the detailed and quantitative study of biomolecular interactions.[7][8][9] It allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd/ka).[7][10][11]

Detailed SPR Experimental Protocol

Objective: To determine the binding kinetics and affinity of PC-001 and its analogs (analytes) to the immobilized kinase protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore 8K)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified His-tagged kinase protein (≥95% purity)

  • PC-001, ANA-001, ANA-002, ANA-003 (analytes), dissolved in DMSO and serially diluted in running buffer.

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[8]

    • Inject the kinase protein, diluted to 20 µg/mL in immobilization buffer, over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without the injection of the protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a serial dilution of each compound (PC-001 and analogs) in running buffer, typically ranging from 0.1 to 10 times the expected KD. A common starting range is 1 nM to 10 µM. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • Inject each concentration of the analyte over the ligand and reference flow cells at a flow rate of 30 µL/min.

    • Allow for an association phase of 120 seconds, followed by a dissociation phase of 300 seconds where only running buffer flows over the chip.[8]

    • After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the reference flow cell signal and the buffer blank injections.

    • The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting provides the values for ka, kd, and KD for each compound.

Data Presentation and Interpretation

The quantitative data obtained from the SPR analysis should be summarized in a clear and concise table to facilitate comparison.

Compound IDModificationAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
PC-001 Parent Compound1.5 x 10⁵3.0 x 10⁻³20
ANA-001 Removal of terminal phenyl8.0 x 10⁴1.2 x 10⁻²150
ANA-002 Methanesulfonyl -> Benzenesulfonyl2.1 x 10⁵2.5 x 10⁻³12
ANA-003 Addition of terminal -OH1.8 x 10⁵9.0 x 10⁻⁴5

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • PC-001 vs. ANA-001: The 7.5-fold increase in KD for ANA-001 suggests that the terminal phenyl ring of the phenylethynyl group contributes significantly to the binding affinity, likely through hydrophobic or π–π stacking interactions within the binding pocket.

  • PC-001 vs. ANA-002: The slight decrease in KD for ANA-002 indicates that the larger, more electron-withdrawing benzenesulfonyl group is well-tolerated and may engage in slightly more favorable interactions than the methanesulfonyl group.

  • PC-001 vs. ANA-003: The 4-fold decrease in KD for ANA-003 demonstrates a significant improvement in binding affinity. This suggests the presence of a hydrogen bond donor or acceptor in the corresponding region of the protein's binding site, which can be favorably engaged by the newly introduced hydroxyl group.

Conclusion

This guide has outlined a systematic and robust approach for the comparative analysis of the binding affinity of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide and its structural analogs. By combining rational analog design with the precision of Surface Plasmon Resonance, researchers can efficiently generate high-quality kinetic and affinity data. The resulting structure-activity relationship insights are fundamental to guiding the optimization of novel chemical entities in the early stages of drug discovery and development. The described protocols are intended to be adaptable to various protein targets and small molecule scaffolds, providing a solid foundation for rigorous biophysical characterization.

References

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Center for Biotechnology Information.[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.[Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.[Link]

  • Affinity® Protein Expression and Purification System and Affinity® Protein Expression Vectors. Agilent Technologies.[Link]

  • Isothermal Titration Calorimetry ITC. Protocols.io.[Link]

  • Affinity® Protein Expression and Purification System and Affinity® Protein Expression Vectors. Stratagene.[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.[Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School.[Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist, Portland Press.[Link]

  • Protein Expression and Purification Series. Bio-Rad.[Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments.[Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.[Link]

  • The Ultimate Guide to Protein Expression And Purification Methods. Biomatik.[Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.[Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology.[Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. ResearchGate.[Link]

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. PubMed.[Link]

  • Benzenesulfonamide, 4-methyl-N-[2-(phenylethynyl)phenyl]-. PubChem.[Link]

  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. MDPI.[Link]

  • Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives. SpringerLink.[Link]

  • Binding Database. The Binding Database.[Link]

  • (PDF) Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate.[Link]

  • BindingDB BDBM88475. The Binding Database.[Link]

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